Punicalin
Description
Overview of Punicalin and Related Ellagitannins
This compound is a hydrolyzable tannin, a subclass of tannins characterized by a carbohydrate core esterified with phenolic acids. Specifically, this compound is an ellagitannin, distinguished by the presence of one or more hexahydroxydiphenoyl (HHDP) units attached to a glucopyranose core mdpi.comnih.gov. The HHDP group is formed biosynthetically through the oxidative C-C bond formation between neighboring galloyl groups in galloylglucoses nih.gov. Upon hydrolysis, ellagitannins like this compound liberate ellagic acid mdpi.comnih.gov.
This compound is structurally related to other ellagitannins found in the same plant sources, notably punicalagin (B30970). Punicalagin is a larger molecule that can be hydrolyzed to this compound and ellagic acid, while this compound can be further hydrolyzed to ellagic acid researchgate.net. These compounds, along with gallagic acid, are considered building blocks of more complex ellagitannins wikipedia.org. The structural diversity of ellagitannins arises from variations in the position, stereochemistry, and frequency of HHDP units, the degree of galloylation, and the anomeric stereochemistry of the sugar residues mdpi.com. Ellagitannins can be classified as monomeric, dimeric, oligomeric, polymeric, or C-glycosidic based on the number of glucose units in their structure mdpi.com.
This compound has the molecular formula C34H22O22 and a molecular weight of 782.5 g/mol nih.govcenmed.com. It is soluble in water thegoodscentscompany.com. This compound is also known by synonyms such as 4,6-Gallagyl-D-glucose nih.gov.
Significance of this compound in Phytochemical Research
The significance of this compound in phytochemical research stems from its presence in plants known for their traditional uses and potential biological activities. This compound is notably found in the pomegranate (Punica granatum), particularly in the peel and husk, which are rich sources of polyphenolic compounds ontosight.aitaylorandfrancis.comnih.govresearchgate.netacs.orghindustanuniv.ac.in. It is also isolated from the leaves of Terminalia catappa L. cenmed.com.
Studies explore the structural characteristics of this compound, including its unique arrangement of glucose and gallic acid units, and its specific stereochemistry ontosight.ai. Understanding these structural features is considered crucial for developing methods to isolate and purify this compound from natural sources or for chemical synthesis ontosight.ai.
Scope and Objectives of this compound Research Investigations
The scope of this compound research investigations in academic settings is primarily focused on understanding its fundamental chemical and biological properties. Key objectives include:
Structural Elucidation and Characterization: Detailed analysis of the chemical structure of this compound, including its isomeric forms if applicable, and confirmation of its identity using spectroscopic and chromatographic techniques jst.go.jp.
Isolation and Purification Methods: Development and optimization of methods for extracting and purifying this compound from various plant sources to obtain material for further study ontosight.aigoogle.com. This includes exploring different extraction techniques and chromatographic methods google.com.
In Vitro Biological Activity Studies: Investigating the biological activities of isolated this compound in controlled laboratory settings. This includes studying its antioxidant potential, enzyme inhibition capabilities (such as carbonic anhydrase inhibition thegoodscentscompany.com or protein disulfide isomerase inhibition mdpi.com), and interactions with cellular components or pathways ontosight.aimdpi.commdpi.com. Research also explores its effects on specific biological processes at a molecular or cellular level, such as its impact on inflammatory markers or cellular responses in research models researchgate.netmdpi.commdpi.comnih.gov.
Structure-Activity Relationship Studies: Comparing the activities of this compound with those of related ellagitannins like punicalagin and ellagic acid to understand how structural differences influence biological effects researchgate.netmdpi.comnih.gov.
Occurrence and Distribution: Analyzing the presence and concentration of this compound in different parts of plants and in various plant species, as well as how factors like cultivar or growing conditions might affect its levels hindustanuniv.ac.in.
Hydrolysis and Metabolism Studies: Investigating how this compound is hydrolyzed in vitro or transformed in research models, for example, its degradation to ellagic acid researchgate.net.
The overarching objective of these investigations is to build a comprehensive scientific understanding of this compound as a phytochemical, contributing to the broader knowledge of plant natural products and their potential interactions with biological systems.
Here is a data table summarizing some key properties and sources of this compound based on the search results:
| Property | Value | Source(s) |
| Molecular Formula | C34H22O22 | nih.gov, cenmed.com |
| Molecular Weight | 782.5 g/mol | nih.gov, cenmed.com |
| PubChem CID | 5388496 or 92131301 | nih.gov, innexscientific.com, thegoodscentscompany.com |
| CAS Number | 65995-64-4 | nih.gov, innexscientific.com, thegoodscentscompany.com |
| Solubility | Soluble in water (3213 mg/L @ 25 °C est.) | thegoodscentscompany.com |
| Primary Plant Source | Punica granatum (Pomegranate) | ontosight.ai, taylorandfrancis.com, nih.gov, researchgate.net, acs.org, hindustanuniv.ac.in |
| Other Plant Source | Terminalia catappa L. | cenmed.com |
| Classification | Ellagitannin, Hydrolyzable Tannin | thegoodscentscompany.com, ontosight.ai, mdpi.com |
Here is a data table highlighting some research findings related to this compound's studied activities:
| Studied Activity/Interaction | Notes | Source(s) |
| Carbonic Anhydrase Inhibitor | Highly active in vitro. | thegoodscentscompany.com |
| Antioxidant Activity | Strong activity observed in research. | thegoodscentscompany.com, ontosight.ai, researchgate.net, nih.gov, acs.org, hindustanuniv.ac.in |
| Anti-inflammatory Activity | Activity noted in research models. Can inhibit levels of certain cytokines in vitro. | cenmed.com, ontosight.ai, mdpi.com |
| Anti-HBV Activity | Reported as an anti-hepatitis B virus agent in research. | cenmed.com |
| Anti-glycation Effects | Shown to suppress AGE formation in vitro and in a mouse model. | taylorandfrancis.com |
| Enzyme Inhibition | Inhibits PDIA3 and, to a lesser extent, PDIA1 in research studies. Shows higher selectivity for PDIA3. | mdpi.com |
| Cell Proliferation | Non-cytotoxic concentrations significantly inhibited proliferation in human PBMCs in vitro. | mdpi.com |
Structure
2D Structure
Properties
IUPAC Name |
3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22O22/c35-6-1-4-9(19(39)17(6)37)11-15-13-14-16(33(50)56-28(13)23(43)21(11)41)12(22(42)24(44)29(14)55-32(15)49)10-5(2-7(36)18(38)20(10)40)31(48)54-27-8(3-52-30(4)47)53-34(51)26(46)25(27)45/h1-2,8,25-27,34-46,51H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHIEHIKNWLKFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)O)O)O)OC(=O)C3=CC(=C(C(=C3C4=C(C(=C5C6=C4C(=O)OC7=C(C(=C(C8=C(C(=C(C=C8C(=O)O1)O)O)O)C(=C67)C(=O)O5)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
782.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Botanical Distribution of Punicalin
Presence in Punica granatum (Pomegranate) Varieties and Tissues
Punica granatum, commonly known as pomegranate, is a primary source of punicalin. wikipedia.orgontosight.aivitabase.com This compound, along with other ellagitannins like punicalagin (B30970), contributes significantly to the fruit's beneficial properties. vitabase.com
Distribution in Fruit Pericarp, Mesocarp, Arils, and Juice
This compound is distributed throughout different parts of the pomegranate fruit, although its concentration varies depending on the tissue. The fruit pericarp (peel) and mesocarp are particularly rich in hydrolysable tannins, including this compound. citrech.itresearchgate.net While punicalagin is often the most abundant ellagitannin in the pericarp, this compound is also present. nih.govresearchgate.netjst.go.jpimrpress.com Studies have shown that the peel extract contains a high level of beneficial substances, including this compound. researchgate.netresearchgate.net
Research indicates that this compound is present in pomegranate juice, although the main phenolic compounds in the juice are typically anthocyanins. researchgate.netnih.govekb.eg The arils, the edible fleshy parts of the fruit, also contain hydrolysed tannins, such as this compound, though the peel and mesocarp generally have higher concentrations of these compounds. citrech.itresearchgate.netnih.gov
Quantitative analysis of phenolic compounds in different pomegranate fruit parts has revealed varying concentrations of this compound. For instance, one study reported the presence of this compound in pomegranate peel extract at a concentration of 30.41 ± 0.11 mg/g dry weight. imrpress.com
Identification in Pomegranate Leaves, Bark, and Heartwood
Beyond the fruit, this compound has also been identified in other vegetative tissues of the pomegranate plant, including the leaves, bark, and heartwood. wikipedia.orgekb.egtaylorandfrancis.comescholarship.orgnih.govwikipedia.orgresearchgate.netresearchgate.net
Pomegranate leaves contain tannins, including this compound, although punicalagins and punicalins are reported to be present at negligible levels compared to other major hydrolysable tannins like granatins A and B in leaves. ekb.egescholarship.org
The bark of Punica granatum is another source of this compound. jst.go.jpresearchgate.netresearchgate.net Historically, stem barks have been utilized and are known to contain ellagitannins. escholarship.org
The dense inner part of the pomegranate tree trunk, the heartwood, also contains this compound along with other ellagitannins and related compounds such as galloylthis compound and galloylpunicacortein D. escholarship.orgresearchgate.netresearchgate.net
Occurrence of this compound in Other Plant Species (e.g., Terminalia spp.)
While prominently found in Punica granatum, this compound is not exclusive to this species. It has been reported to occur in other plant genera, notably Terminalia. wikipedia.orgvitabase.comtaylorandfrancis.comwikipedia.orgchemfaces.comnih.govnih.gov
This compound can be found in the leaves of Terminalia catappa, a plant traditionally used for treating various ailments. wikipedia.orgchemfaces.comnih.govwikipedia.org The presence of tannins like this compound and punicalagin in Terminalia species supports the chemotaxonomic relationship between the Punicaceae and Combretaceae families. nih.gov
Other Terminalia species have also been found to contain this compound. For example, this compound and 2-O-galloylthis compound have been isolated from the leaves of Terminalia triflora. chemfaces.com
The presence of this compound in various Terminalia species highlights its broader distribution within the plant kingdom beyond the well-known pomegranate source.
Table 1: Distribution of this compound in Punica granatum Tissues
| Tissue | Presence of this compound | Notes |
| Pericarp | Yes | Rich source of hydrolysable tannins, including this compound. citrech.itresearchgate.netresearchgate.net |
| Mesocarp | Yes | Contains hydrolysable tannins. citrech.itresearchgate.net |
| Arils | Yes | Contain hydrolysed tannins, lower concentration than peel/mesocarp. researchgate.netnih.gov |
| Juice | Yes | Contains tannins and phenols. researchgate.netekb.eg |
| Leaves | Yes | Present, but at negligible levels compared to other tannins. ekb.egescholarship.org |
| Bark | Yes | Contains ellagitannins, including this compound. jst.go.jpresearchgate.netresearchgate.net |
| Heartwood | Yes | Contains this compound and related compounds. escholarship.orgresearchgate.netresearchgate.net |
Table 2: Occurrence of this compound in Other Plant Species
| Species | Genus | Presence of this compound | Plant Part(s) Reported |
| Terminalia catappa | Terminalia | Yes | Leaves wikipedia.orgchemfaces.comnih.govwikipedia.org |
| Terminalia triflora | Terminalia | Yes | Leaves chemfaces.com |
| Combretum glutinosum | Combretum | Yes | Not specified wikipedia.org |
Detailed Research Findings:
Research has employed various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to identify and quantify this compound in plant extracts. citrech.itnih.govjst.go.jpekb.egresearchgate.netnih.govrasayanjournal.co.in These studies have confirmed the presence of this compound in different parts of the pomegranate fruit and tree, as well as in other plant species like Terminalia catappa and Terminalia triflora. wikipedia.orgcitrech.itjst.go.jpresearchgate.netresearchgate.netchemfaces.comnih.govnih.gov
Quantitative studies have provided data on the concentration of this compound in specific plant tissues. For instance, analysis of pomegranate peel extract showed a this compound content of 30.41 ± 0.11 mg/g dry weight in one study. imrpress.com The distribution of this compound and other phenolic compounds can vary significantly between different pomegranate cultivars and fruit parts. researchgate.netjst.go.jp
Studies on Terminalia species have also isolated and characterized this compound. For example, this compound isolated from Terminalia triflora leaves showed inhibitory activity against HIV-1 reverse transcriptase in a dose-dependent manner. chemfaces.com
The identification and quantification of this compound in these diverse plant sources underscore its natural prevalence as an ellagitannin.
Biosynthetic Pathways and Metabolic Precursors of Punicalin and Punicalagin
Elucidation of Proposed Shikimate Pathway Intermediates
The shikimate pathway is a crucial metabolic route in plants and microorganisms that links carbohydrate metabolism to the biosynthesis of aromatic compounds. nih.gov This seven-step pathway converts simple carbohydrate precursors into chorismate, a key branch-point intermediate for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of phenolic compounds, including the gallic acid required for punicalin formation. nih.govnih.govnih.govwikipedia.org It is estimated that in plants, a significant portion of photosynthetically fixed carbon, potentially over 30%, is channeled through this pathway. frontiersin.orgnih.gov
The shikimate pathway initiates with the condensation of two key intermediates from central carbon metabolism: Phosphoenolpyruvic acid (PEP) and D-Erythrose-4-Phosphate (E4P). nih.govoup.com PEP is a high-energy compound derived from the glycolytic pathway, while E4P is produced in the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov The convergence of these two molecules marks the entry point of carbon from primary metabolism into the dedicated pathway for aromatic compound biosynthesis. nih.govnih.govrsc.org This initial reaction is a critical regulatory step, governing the total flow of carbon into the production of aromatic amino acids and numerous secondary metabolites. wikipedia.org
The first committed step of the shikimate pathway is the aldol (B89426) condensation of PEP and E4P, which yields a seven-carbon sugar phosphate known as 3-Deoxy-D-Arabinolheptulosonate-7-Phosphate (DAHP). nih.govfrontiersin.orgwikipedia.org This reaction forms a linear molecule that serves as the immediate precursor for the first carbocyclic intermediate of the pathway. wikipedia.org
Following its formation, DAHP is transformed into 3-dehydroquinate (B1236863) (DHQ). nih.govwikipedia.org This step involves an intramolecular cyclization of DAHP, which is a complex reaction that includes an oxidation, a β-elimination of the phosphate group, and a final intramolecular aldol condensation to close the ring. wikipedia.org The formation of DHQ establishes the cyclohexane (B81311) ring structure that is characteristic of the subsequent intermediates in the shikimate pathway. nih.gov
| Pathway Step | Precursor(s) | Product | Description |
| 1 | Phosphoenolpyruvate (PEP) + D-Erythrose-4-Phosphate (E4P) | 3-Deoxy-D-Arabinolheptulosonate-7-Phosphate (DAHP) | The initial condensation reaction that commits carbon to the shikimate pathway. nih.gov |
| 2 | 3-Deoxy-D-Arabinolheptulosonate-7-Phosphate (DAHP) | 3-Dehydroquinate (DHQ) | An intramolecular cyclization reaction that forms the first carbocyclic intermediate of the pathway. wikipedia.org |
Enzymatic Steps in Ellagitannin Biosynthesis
The conversion of primary metabolites into the complex structure of this compound is orchestrated by a series of specific enzymes. These catalysts guide the intermediates through the shikimate pathway and into the specialized branches of tannin biosynthesis.
The synthesis of DAHP from PEP and E4P is catalyzed by the enzyme 3-Deoxy-D-Arabinolheptulosonate-7-Phosphate Synthase (DAHPS), also known as DHS. nsf.govresearchgate.net This enzyme acts as a crucial gatekeeper, controlling the entry of carbon into the shikimate pathway. nih.govnsf.gov In plants, the activity of DAHPS is subject to complex regulation, including transcriptional control and feedback inhibition, allowing the plant to modulate the production of aromatic compounds in response to developmental and environmental cues. wikipedia.orgresearchgate.netnih.gov
Once DAHP is formed, 3-Dehydroquinate Synthase (DHQS) catalyzes its conversion into 3-dehydroquinate. wikipedia.orgwikipedia.orgpatsnap.com This enzyme requires nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor for an initial oxidation step, but the cofactor is regenerated during the reaction sequence, resulting in no net consumption. wikipedia.org
The subsequent steps are catalyzed in plants by a bifunctional enzyme, 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenase (DHD/SDH). nih.govresearchgate.net
3-Dehydroquinate Dehydratase (DHD) : This enzymatic domain catalyzes the dehydration (removal of a water molecule) of 3-dehydroquinate to form 3-dehydroshikimate. nih.govwikipedia.org This intermediate, 3-dehydroshikimate, is a critical branch point, as it can be directly converted to gallic acid, the fundamental building block of all hydrolyzable tannins, including this compound. researchgate.netfrontiersin.org
Shikimate Dehydrogenase (SDH) : This domain catalyzes the NADPH-dependent reduction of 3-dehydroshikimate to produce shikimate, thus continuing the main pathway towards the aromatic amino acids. nih.gov
The biosynthesis of hydrolyzable tannins diverges from the main shikimate pathway with the formation of gallic acid. The subsequent steps involve the esterification of gallic acid to a glucose core.
UDP-Glucose:Gallate Glucosyltransferase (UGT) : The first committed step in hydrolyzable tannin biosynthesis is the formation of 1-O-galloyl-β-D-glucose, a compound more commonly known as β-glucogallin. utu.fi This reaction is catalyzed by a specific UDP-Glucose:Gallate Glucosyltransferase (UGT), which transfers a glucose moiety from the activated sugar donor, UDP-glucose, to gallic acid. frontiersin.orgmdpi.com β-glucogallin is not only the first intermediate but also serves as the primary activated galloyl donor for subsequent reactions. utu.finih.gov
β-Glucogallin O-Galloyltransferase (GALT) : Following the formation of β-glucogallin, further galloylation of the glucose core occurs. Enzymes such as β-Glucogallin O-Galloyltransferase (GALT) catalyze the transfer of galloyl groups from donor molecules (primarily β-glucogallin) to acceptor molecules (galloylglucose esters). utu.finih.gov Through a series of position-specific galloylation steps, this process leads to the formation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose), the pivotal precursor for both gallotannins and ellagitannins. nih.govutu.fi Ellagitannins like punicalagin (B30970) and this compound are then formed from pentagalloylglucose (B1669849) through intramolecular oxidative C-C coupling between adjacent galloyl groups, a reaction catalyzed by laccase-like phenol (B47542) oxidases. nih.govutu.fi
| Enzyme | Abbreviation | Substrate(s) | Product | Function in Pathway |
| 3-Deoxy-D-Arabinolheptulosonate-7-Phosphate Synthase | DAHPS | PEP + E4P | DAHP | Catalyzes the first committed step of the shikimate pathway. researchgate.net |
| 3-Dehydroquinate Synthase | DHQS | DAHP | 3-Dehydroquinate | Cyclizes DAHP to form the first ring structure. wikipedia.org |
| 3-Dehydroquinate Dehydratase | DHD | 3-Dehydroquinate | 3-Dehydroshikimate | Forms the precursor to gallic acid. nih.govwikipedia.org |
| Shikimate Dehydrogenase | SDH | 3-Dehydroshikimate | Shikimate | Continues the pathway toward aromatic amino acids. nih.gov |
| UDP-Glucose:Gallate Glucosyltransferase | UGT | Gallic Acid + UDP-Glucose | β-Glucogallin | Catalyzes the first step in hydrolyzable tannin synthesis. frontiersin.orgmdpi.com |
| β-Glucogallin O-Galloyltransferase | GALT | β-Glucogallin + Galloylglucose Esters | Higher Galloylated Esters | Builds the pentagalloylglucose core. utu.finih.gov |
Pentagalloylglucose Oxygen Oxidoreductase (POR) Activity in Punicalagin Formation
The pivotal step in the formation of the ellagitannin structure of punicalagin from pentagalloylglucose is an oxidative coupling reaction. This reaction is catalyzed by the enzyme pentagalloylglucose oxygen oxidoreductase (POR). researchgate.net This enzyme facilitates the oxidative dehydrogenation and subsequent coupling of two galloyl groups on the pentagalloylglucose molecule. wikipedia.org This intramolecular C-C bond formation creates the characteristic hexahydroxydiphenoyl (HHDP) group, which defines ellagitannins and is a key structural feature of punicalagin. nih.gov Pentagalloylglucose is therefore considered the direct precursor in the biosynthesis of punicalagin and other ellagitannins. researchgate.netjst.go.jp
Interconversion and Hydrolysis Pathways of this compound and Punicalagin
Punicalagin and this compound are subject to interconversion and degradation through hydrolysis. Under certain conditions, such as in aqueous solutions or within the gastrointestinal tract, the larger punicalagin molecule can be hydrolyzed. nih.govacs.orgmdpi.com This process involves the cleavage of ester bonds, leading to the release of its constituent parts. nih.govacs.org
The initial hydrolysis of punicalagin yields two smaller molecules: this compound and a hexahydroxydiphenic acid (HHDP) moiety. nih.govacs.org this compound itself can then undergo further hydrolysis, breaking down into gallagic acid and glucose. nih.govacs.org This stepwise degradation highlights the relationship between these two prominent pomegranate ellagitannins.
Formation of Ellagic Acid and Gallic Acid as Degradation Products
The degradation of punicalagin and this compound ultimately leads to the formation of more stable, smaller phenolic compounds, primarily ellagic acid and gallic acid. researchgate.netnih.govresearchgate.net The hexahydroxydiphenic acid (HHDP) group released during the initial hydrolysis of punicalagin is unstable and spontaneously undergoes lactonization to form the more stable ellagic acid. nih.govacs.org Therefore, punicalagin is a major precursor of ellagic acid. nih.govmdpi.com
This compound, upon its own hydrolysis, yields gallagic acid. nih.govacs.org Gallic acid can also be produced through the hydrolysis of gallotannins, another class of tannins present in pomegranates. researchgate.net Both ellagic acid and gallic acid are thus considered significant degradation products of the complex ellagitannins found in pomegranates. nih.govresearchgate.net
Microbiota-Mediated Biotransformation to Urolithins
While some hydrolysis of ellagitannins like this compound and punicalagin can occur in the small intestine, their bioavailability is generally low. nih.govnih.gov The unabsorbed molecules travel to the colon, where they are extensively metabolized by the gut microbiota. nih.govnih.gov This microbial biotransformation converts ellagic acid, the hydrolysis product of punicalagin, into a series of metabolites known as urolithins. nih.govmdpi.comresearchgate.net
The transformation from ellagic acid to urolithins involves a sequence of microbial enzymatic reactions, including lactone-ring cleavage, decarboxylation, and progressive dehydroxylation. nih.govmdpi.com This process begins with the formation of pentahydroxy-urolithin and proceeds through various tetrahydroxy- and trihydroxy-intermediates (such as Urolithin C and Urolithin D) to ultimately produce dihydroxy-urolithins (like Urolithin A) and monohydroxy-urolithins (like Urolithin B). nih.govnih.gov
The specific urolithins produced can vary significantly between individuals, a difference attributed to variations in the composition of their gut microbiota. nih.gov This has led to the concept of "urolithin metabotypes," where individuals can be classified based on their ability to produce certain urolithins from ellagitannin consumption. researchgate.netmdpi.com
Advanced Methodologies for the Extraction and Isolation of Punicalin
Conventional Solvent-Based Extraction Techniques
Conventional solvent extraction remains a widely adopted method for the isolation of polyphenols, including punicalin, from plant materials. Its prevalence is attributed to its relative simplicity and cost-effectiveness. rsc.orgembrapa.br This method typically involves the immersion of ground plant material in a solvent or a mixture of solvents to facilitate the dissolution of the target compounds.
Maceration and Optimized Solvent Systems (e.g., Ethanol (B145695), Methanol (B129727), Water)
Maceration is a fundamental technique within conventional solvent extraction, involving the soaking of pulverized plant material in a solvent for a defined duration. rsc.orgembrapa.br The efficacy of maceration is highly dependent on the selection of the solvent and the specific extraction parameters employed. rsc.orgnih.gov
Numerous studies have evaluated different solvents and their combinations for extracting phenolic compounds, including this compound, from pomegranate peel. Common solvents utilized include water, ethanol, and methanol, as well as their aqueous mixtures, owing to their polarity and capacity to dissolve tannins. rsc.orgnih.govmdpi.com
Research findings suggest that the optimal solvent system varies based on the specific compounds targeted and the characteristics of the plant matrix. For instance, while methanol has been reported as an effective solvent for the extraction of total phenolics, aqueous ethanol mixtures, particularly those with approximately 50% ethanol, have demonstrated high extraction yields for polyphenols from pomegranate peel. rsc.orgnih.gov One study reported that a 50% ethanol-water mixture resulted in the highest extraction yield (16.28%) when compared to water, methanol, ethanol, and other ethanol-water ratios. nih.gov Another investigation indicated that 50% aqueous methanol provided a high extraction yield (37.33 ± 5.3%) and total phenolic content (625.525 ± 6.83 mg GAE/g). rsc.org
Beyond the solvent type, factors such as temperature, extraction time, and the solid-to-solvent ratio during maceration can also influence the yield of this compound and other phenolic compounds. rsc.orgnih.gov For example, increasing the concentration of ethanol in an ethanol-water mixture from 30% to 70% led to a 6.38% increase in extraction yield in one study. rsc.org
Soxhlet extraction, another conventional solvent-based technique, has also been utilized for the extraction of this compound and punicalagin (B30970) from pomegranate peel, employing solvents such as ethanol and methanol. embrapa.brrasayanjournal.co.inunibo.it This method involves a continuous process of extraction with a condensed solvent, which can result in higher extraction efficiency over time compared to simple maceration. embrapa.br
Green and Sustainable Extraction Technologies
In recent years, there has been a significant focus on the development and implementation of green and sustainable extraction technologies. These methods aim to address the drawbacks of conventional techniques, such as extended extraction times, substantial solvent usage, and potential environmental impact. rsc.orgnih.govacs.org These advanced technologies often employ less hazardous solvents, require lower energy input, and offer shorter processing durations. acs.org
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE) leverages ultrasonic waves to enhance the extraction of compounds from plant materials. The cavitation phenomenon induced by ultrasound generates localized areas of high temperature and pressure, leading to the disruption of cell walls and improved mass transfer of target compounds into the solvent. frontiersin.orgresearchgate.net
UAE has been successfully applied to the extraction of polyphenols, including this compound and punicalagin, from pomegranate peel. nih.govnih.govresearchgate.neticar.gov.in Studies have demonstrated that UAE can significantly reduce the extraction time and increase the extraction yields when compared to conventional maceration. researchgate.netsld.cu
Optimizing UAE parameters, such as ultrasonic power, extraction time, solvent concentration, and solid-to-liquid ratio, is essential for maximizing the yield of this compound. One study reported that the highest yield of punicalagin (505.89 ± 1.73 mg/g DW) from pomegranate peel was achieved using UAE under specific conditions: 53% ethanol concentration, 1:25 w/v sample-to-liquid ratio, 757 W ultrasonic power, and a 25-minute extraction time. nih.gov Another study focusing on polyphenol extraction from Punica granatum fruit found that the optimal conditions for maximizing polyphenol content using UAE involved a 60-minute extraction time and a 50% alcoholic concentration. sld.cu
UAE can also be integrated with other techniques, such as dynamic maceration, to further improve the recovery of phenolic compounds. rsc.org Compared to conventional methods, UAE has shown notable improvements in the extraction yields of ellagitannins, including punicalins and punicalagins, with reported increases ranging from approximately 45% to 200%. nih.gov
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the intrinsic moisture within the plant matrix. This heating process leads to cell disruption and facilitates the release of the target compounds. nih.govacs.orgnih.gov MAE is recognized for its shorter extraction times and reduced solvent consumption in comparison to conventional techniques. researchgate.netnih.gov
MAE has been explored for the extraction of phenolic compounds, including this compound and punicalagin, from pomegranate peel. nih.govnih.govmdpi.com Research suggests that MAE can be more efficient than subcritical water extraction for the extraction of phenolics from pomegranate peel, resulting in extracts free from 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov
The effectiveness of MAE is influenced by parameters such as microwave power, extraction time, the type of solvent used, and the solid-to-solvent ratio. Studies have focused on optimizing these conditions to maximize the yield of phenolic compounds through MAE. mdpi.comnih.gov For instance, utilizing 50% ethanol as a solvent and applying lower microwave power has been found to be effective for extracting phenolic compounds, including this compound, from pomegranate peel. nih.gov Compared to conventional extraction methods, MAE has also demonstrated significant improvements in the extraction yields of ellagitannins. nih.gov While both UAE and MAE offer advantages over conventional methods, the differences in extraction efficiency between UAE and MAE have been reported to be relatively modest, with variations ranging from about 4% to 6% in some comparative studies on ellagitannin extraction. nih.gov
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), employs elevated temperatures and pressures to enhance the efficiency of solvent extraction. nih.govacs.orgmdpi.comnih.gov The application of high pressure maintains the solvent in a liquid state above its atmospheric boiling point, thereby increasing the solubility of compounds and improving mass transfer. researchgate.net
PLE is considered a green extraction technique due to its reduced solvent consumption and shorter extraction times compared to conventional methods. acs.orgmdpi.comnih.gov PLE has been applied to the extraction of various bioactive compounds, including this compound and punicalagin, from pomegranate peel. nih.govmdpi.comnih.govresearchgate.netmaqsurah.com
Studies have investigated the optimal parameters for PLE of phenolic compounds from pomegranate peel, such as temperature and the percentage of co-solvent (e.g., ethanol) in water. mdpi.comnih.gov One study exploring the PLE of pomegranate peel using a combination of pressurized water and ethanol determined that the optimal conditions for maximizing total phenolic content were a process temperature of 200 °C and 77% ethanol. mdpi.com However, this study noted that while PLE was effective for extracting total phenolic content, it did not enhance the recovery of punicalagin under the specific conditions tested. mdpi.comnih.gov
PLE can also be combined with other techniques, such as ultrasound, to further improve extraction efficiency. researchgate.net Despite its advantages as a green technology, PLE can involve a significant initial investment in equipment, which may impact its cost-effectiveness. maqsurah.com
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) utilizes a fluid, typically carbon dioxide (CO2), maintained above its critical temperature and pressure, as the extraction solvent. nih.govacs.org In this supercritical state, CO2 exhibits properties intermediate between those of a liquid and a gas, allowing it to diffuse through the plant matrix like a gas while dissolving compounds like a liquid. researchgate.net
SFE is considered a green technology due to the non-toxic and non-flammable nature of CO2, and its easy separation from the extracted compounds by simply reducing the pressure. researchgate.net While SFE with pure CO2 is primarily effective for extracting non-polar compounds, modifiers such as ethanol or water are often added to extract more polar compounds like this compound and punicalagin. researchgate.netresearcher.lifenih.gov
Studies have explored the application of SFE for the extraction of polar compounds, including punicalagins (which can be a source of this compound), from pomegranate pericarp. researchgate.netresearcher.lifenih.gov Optimizing SFE parameters, such as temperature, pressure, and the percentage and composition of the modifier, is crucial for achieving efficient extraction. researchgate.netresearcher.lifenih.gov One study optimizing SFE of polar compounds from pomegranate pericarp found that the optimal conditions for the recovery of ellagic acid and punicalagins included a temperature of 40 °C, 20% modifier composed of ethanol:water (80:20 v:v), and an extraction duration of 60 minutes, resulting in a yield of 19.59 mg/g of the targeted molecules. researchgate.netresearcher.life This study also compared SFE to UAE and observed that SFE led to a slight increase in the total compounds extracted under comparable conditions. nih.gov
SFE can also be integrated with pre-formulation processes, allowing for the direct recovery of extracts in a suitable solvent and eliminating the need for complete evaporation steps. researchgate.netresearcher.life
Data Tables
Here are some data tables summarizing findings from the reviewed literature regarding this compound extraction:
| Solvent System | Extraction Yield (%) | Source |
|---|---|---|
| 50% Ethanol:50% Water | 16.28 | nih.gov |
| Water | 5.74 | nih.gov |
| Methanol | 8.26 | rsc.org |
| Water | 5.90 | rsc.org |
| Ethanol | 1.55 | rsc.org |
| 50% Aqueous Methanol | 37.33 ± 5.3 | rsc.org |
| Parameter | Optimal Value | Yield (mg/g DW) | Source |
|---|---|---|---|
| Ethanol Concentration | 53% | 505.89 ± 1.73 | nih.gov |
| Sample-to-Liquid Ratio | 1:25 w/v | 505.89 ± 1.73 | nih.gov |
| Ultrasonic Power | 757 W | 505.89 ± 1.73 | nih.gov |
| Extraction Time | 25 min | 505.89 ± 1.73 | nih.gov |
| Extraction Technique | Relative Efficiency (Increase vs. Conventional) | Source |
|---|---|---|
| UAE | 45% to 200% increase | nih.gov |
| MAE | 45% to 200% increase | nih.gov |
| MAE vs. UAE | 4% to 6% difference | nih.gov |
| Parameter | Optimal Value | Yield (mg/g) | Source |
|---|---|---|---|
| Temperature | 40 °C | 19.59 | researchgate.netresearcher.life |
| Modifier Percentage | 20% | 19.59 | researchgate.netresearcher.life |
| Modifier Composition | EtOH:H2O 80:20 | 19.59 | researchgate.netresearcher.life |
| Extraction Duration | 60 min | 19.59 | researchgate.netresearcher.life |
Enzyme-Assisted Extraction (EAE)
Enzyme-Assisted Extraction (EAE) is recognized as an advanced method that can enhance the efficiency of polyphenol extraction, including this compound and Punicalagin, from sources like pomegranate peel rsc.orgrsc.orgacs.org. This technique utilizes enzymes to break down plant cell walls, facilitating the release of intracellular compounds rsc.org. EAE has been reported to result in high extraction yields rsc.orgrsc.org.
Aqueous Ball Milling for Enhanced Yields
A simple and rapid method for recovering punicalagins from fresh pomegranate peel is aqueous ball milling unifi.itresearchgate.netnih.gov. This technique uses water as the sole solvent and operates at moderate temperatures and neutral pH unifi.itnih.gov. Studies have highlighted the effectiveness of aqueous ball milling, demonstrating its ability to extract significant amounts of phenolics, including punicalagin unifi.itresearchgate.net. One study reported extracting up to 11.7 g of phenolics, with 8.6–9.5 g being punicalagin, for every 100 g of dry peel using this method unifi.it. Aqueous ball milling has shown higher yields of punicalagins compared to conventional organic solvent ball milling and has been more rapid and efficient than ultrasound-assisted and Soxhlet extraction with methanol and aqueous buffer for total phenolics and punicalagin recovery researchgate.net. The punicalagin content in phenolic extracts obtained by aqueous ball milling can be significantly higher than in commercially available extracts researchgate.net.
Here is a summary of findings related to Aqueous Ball Milling:
| Method | Material Source | Solvent | Conditions | Yield (Phenolics) | Yield (Punicalagin) | Notes | Source |
| Aqueous Ball Milling | Fresh Pomegranate Peel | Water | pH 7, 40 °C, 10-30 min | Up to 11.7 g/100g dry peel | 8.6–9.5 g/100g dry peel | Rapid, efficient, water as sole solvent | unifi.it |
| Conventional Ball Milling | WPP | Organic Solvents (methanol, ethanol, acetone, ethyl acetate) | Not specified | 4–11 g/100g DW of WPP | 0.6–2.6 g | Lower recoveries compared to aqueous ball milling | researchgate.net |
Chromatographic Purification Strategies for this compound and Punicalagin
Following extraction, chromatographic methods are widely employed for the purification and isolation of this compound and Punicalagin from crude extracts rsc.orgrsc.orgnih.govgoogle.comgoogle.commdpi.com. These techniques leverage the differential interactions of compounds with a stationary phase and a mobile phase to achieve separation google.comgoogle.commdpi.com.
Column Chromatography Approaches
Column chromatography is a fundamental technique used in the purification of this compound and Punicalagin google.comrasayanjournal.co.in. Various stationary phases can be employed, including silica (B1680970) gel for initial isolation rasayanjournal.co.in. For purifying total pomegranate tannins (TPT), which contain punicalagin, adsorption onto a lipophilic column, such as Sephadex-Lipophilic LH-20, followed by elution with increasing amounts of methanol, is a reported approach google.comgoogle.com. This method can remove non-tannin components and yield concentrated TPT google.comcardiff.ac.uk. While effective for isolating pure samples for analytical purposes, Sephadex LH-20 column chromatography is not considered a rapid method for large-scale production escholarship.org. Other stationary phases like C-18, polyamides, and Diaion HP20 have also been used in column chromatography for isolating punicalagin researchgate.netnih.gov.
High-Performance Liquid Chromatography (HPLC) for Preparative Isolation
High-Performance Liquid Chromatography (HPLC), particularly in its preparative form, is a widely used and effective method for achieving high purity in the isolation of this compound and Punicalagin rsc.orgrsc.orggoogle.comthegoodscentscompany.comnih.govresearchgate.net. Semi-preparative HPLC with a reversed-phase C18 column and a linear gradient of methanol and trifluoroacetic acid (TFA) has been shown to be efficient for isolating high-purity punicalagin rsc.orggoogle.com. One study reported obtaining 23 mg of >99% pure punicalagin using this method from 20g of ground Punica granatum extract rsc.org. Another study using preparative HPLC achieved 98.05% purity for 81.7 mg of punicalagin from 300 mg of crude extract researchgate.net. HPLC-UV detection at specific wavelengths (e.g., 378 nm for punicalagins) is used for quantification google.comescholarship.org. HPLC is also used analytically to identify and confirm the presence and purity of isolated compounds like this compound and Punicalagin rasayanjournal.co.inescholarship.orgcitrech.it.
Here is a summary of HPLC purification results:
| Compound | Starting Material | HPLC Type | Mobile Phase | Purity | Amount Isolated | Notes | Source |
| Punicalagin | Crude Extract | Semi-preparative | Methanol and TFA gradient | >99% | 23 mg | From 20g ground Punica granatum extract | rsc.org |
| Punicalagin | Crude Extract | Preparative | 14% methanol in 0.1% TFA solution | 98.05% | 81.7 mg | From 300 mg crude extract | researchgate.net |
| Punicalagin | TPT | Analytical | Not specified | Not quantified | Not quantified | Used for identification and evaluation | google.comescholarship.org |
| This compound | Extract | Analytical | Not specified | Not quantified | Not quantified | Retention time analysis | rasayanjournal.co.in |
| Punicalagin | Extract | Analytical | Not specified | Not quantified | Not quantified | Retention time analysis | rasayanjournal.co.in |
High-Speed Countercurrent Chromatography (HSCCC)
High-Speed Countercurrent Chromatography (HSCCC) is a preparative separation technique that utilizes liquid-liquid partitioning rsc.orgresearchgate.net. It offers advantages such as low solvent usage, good reproducibility, and large loading capacity rsc.org. HSCCC has been used for the separation of phenolics from natural sources rsc.org. While relatively fewer studies have adopted HSCCC for this compound and Punicalagin purification compared to HPLC, it has shown similar effects in terms of purification rsc.orgrsc.orgrsc.orgresearchgate.net. One study successfully used preparative HSCCC to purify punicalagin from pomegranate husk, yielding 105 mg of punicalagin with over 92% purity from a 350 mg crude sample rsc.orgresearchgate.netnih.gov. Another study applied HSCCC for the preparative separation of this compound from pomegranate husk using a two-phase system of n-butyl alcohol–ethyl acetate (B1210297)–water (4:1:5, v/v/v), achieving a purity of over 96% for 13.1 mg of this compound from 100 mg of crude extract researchgate.net.
Here is a summary of HSCCC purification results:
| Compound | Material Source | Two-Phase System | Amount Separated | Amount Isolated | Purity | Source |
| Punicalagin | Pomegranate Husk | Butyl alcohol-TFA-water (100:1:100, v/v) | 350 mg crude extract | 105 mg | >92% | rsc.orgresearchgate.netnih.gov |
| This compound | Pomegranate Husk | n-butyl alcohol–ethyl acetate–water (4:1:5, v/v/v) | 100 mg crude extract | 13.1 mg | >96% | researchgate.net |
Medium-Pressure Liquid Chromatography (MPLC)
Medium-Pressure Liquid Chromatography (MPLC) is another preparative technique used for the efficient separation of organic compounds rsc.orgrsc.org. MPLC operates under pressure, allowing for the use of smaller particle sizes and a wider range of stationary phases compared to low-pressure liquid chromatography (LPLC) rsc.orgrsc.org. MPLC has been applied to the isolation of punicalagin from pomegranate husk, achieving high purity levels rsc.orgrsc.orgnih.govresearchgate.net. One study isolated punicalagin with 97.9% purity using MPLC rsc.orgrsc.orgnih.gov. Another study reported obtaining 339 mg of this compound at 95.9% purity in 40 minutes using MPLC with a mobile phase of 5% methanol and 0.1% TFA in water rsc.orgrsc.orgresearchgate.net. While fewer studies have adopted MPLC compared to HPLC, existing research indicates its efficacy in purifying this compound and Punicalagin rsc.orgrsc.org.
Here is a summary of MPLC purification results:
| Compound | Material Source | Mobile Phase | Amount Isolated | Purity | Time | Source |
| Punicalagin | Pomegranate Husk | Not specified | Not specified | 97.9% | Not specified | rsc.orgrsc.orgnih.gov |
| This compound | Pomegranate Husk | 5% methanol and 0.1% TFA in water | 339 mg | 95.9% | 40 min | rsc.orgrsc.orgresearchgate.net |
| Punicalagin Anomers | Pomegranate-Husk Polyphenols | Not specified | 39.40 ± 8.06 mg | >97.9% | Not specified | nih.gov |
Analytical Characterization and Quantification Techniques for Punicalin
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are fundamental in confirming the identity and determining the structure of punicalin.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
NMR spectroscopy, including both 1D (¹H and ¹³C) and 2D techniques, is a powerful tool for the structural elucidation of this compound. ¹H NMR spectra can reveal characteristic aromatic singlet resonances. For instance, studies on punicalagin (B30970) (a related ellagitannin) show that its anomers have distinct aromatic singlet resonances in the ¹H NMR spectrum researchgate.netnih.gov. The chemical shift and coupling constant of the anomeric proton (H-1) are particularly useful for distinguishing between the α and β anomers nih.gov.
¹³C NMR spectroscopy provides information about the carbon skeleton. The presence of two anomeric carbons in the ¹³C NMR spectrum can indicate the presence of this compound anomers nih.govresearchgate.net. Chemical shifts of other carbons, such as those in the gallagyl and hexahydroxydiphenoyl moieties and the glucose core, are assigned by comparing with literature data and using 2D NMR techniques researchgate.net.
NMR analysis can also provide quantitative information about the relative amounts of this compound anomers and other metabolites in an extract mdpi.com.
Mass Spectrometry (MS), including Fast Atom Bombardment (FAB), HPLC-ESI-IT-MSn, and HPLC-QTOF-MS
Mass spectrometry is crucial for determining the molecular weight and obtaining fragmentation patterns that help confirm the structure of this compound. Various ionization techniques are employed.
Fast Atom Bombardment (FAB) MS is a soft ionization technique that was historically used for analyzing larger biomolecules like polypeptides libretexts.org. It involves bombarding a sample in a matrix with a beam of high-energy atoms, producing ions libretexts.orgtechnologynetworks.com. FAB-MS can provide molecular weight information for this compound.
HPLC coupled with Electrospray Ionization (ESI) and Ion Trap (IT) MS (HPLC-ESI-IT-MSn) or Quadrupole-Time-of-Flight (QTOF) MS (HPLC-QTOF-MS) are widely used for the analysis of polyphenols like this compound. ESI is a soft ionization technique suitable for polar and thermolabile compounds technologynetworks.com. In negative ion mode, this compound typically shows a deprotonated molecule ion [M-H]⁻ at m/z 781, corresponding to its molecular weight of 782.5 g/mol nih.govresearchgate.net. MSn experiments (sequential fragmentation) provide characteristic fragment ions that aid in structural confirmation by revealing the presence of constituent moieties like gallagic acid (m/z 601) and ellagic acid (m/z 301), which are observed as fragments of punicalagin nih.govresearchgate.net.
HPLC-QTOF-MS offers high mass accuracy and resolution, allowing for precise determination of elemental composition and differentiation of compounds with similar nominal masses nih.gov. This is particularly useful in analyzing complex plant extracts containing numerous related polyphenols.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in this compound. This technique measures the vibrations of bonds within chemical functional groups, generating a spectrum that serves as a molecular "fingerprint" geneticsmr.orgmdpi.com. FTIR analysis of pomegranate peel extracts, which contain this compound, reveals characteristic peaks corresponding to functional groups such as O-H (phenols), C=O (carbonyls), and C-O (ethers and phenols) geneticsmr.orgmdpi.comujecology.comresearchgate.net. These peaks help confirm the presence of the structural elements expected in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to detect compounds with chromophores, such as the aromatic rings present in this compound. This compound exhibits characteristic absorption maxima in the UV-Vis spectrum. Studies on punicalagin, which shares structural similarities with this compound, indicate absorption maxima around 218, 260, and 379 nm, characteristic of the gallagyl chromophore nih.gov. This compound isomers have also been tentatively identified based on their UV-Vis spectra with a maximum absorbance around 378 nm citrech.it. UV-Vis detection, particularly with a Diode Array Detector (DAD) or Photodiode Array (PDA), is commonly coupled with HPLC for identifying and quantifying this compound based on its spectral properties nih.govcitrech.itresearchgate.netresearchgate.netunifi.itnih.govresearchgate.net.
Chromatographic Quantification Methodologies
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from other compounds in a mixture and quantifying its amount.
High-Performance Liquid Chromatography (HPLC) with Various Detectors (DAD, PDA)
HPLC is the predominant method for the quantification of this compound in various samples. It allows for the separation of this compound from other polyphenols and matrix components based on their differential interactions with the stationary and mobile phases.
Reverse-phase HPLC is commonly employed, often using C18 columns citrech.itresearchgate.netresearchgate.netunifi.itnih.govd-nb.info. The mobile phase typically consists of a gradient system of water and an organic solvent (such as acetonitrile (B52724) or methanol), often acidified with a small percentage of an acid like phosphoric acid or formic acid to improve peak shape and separation of phenolic compounds citrech.itresearchgate.netresearchgate.netunifi.itnih.govd-nb.info.
HPLC systems are frequently equipped with Diode Array Detectors (DAD) or Photodiode Array (PDA) detectors nih.govcitrech.itresearchgate.netresearchgate.netunifi.itnih.govd-nb.inforesearchgate.netmdpi.com. These detectors capture the full UV-Vis spectrum of eluting compounds, allowing for simultaneous detection and identification based on retention time and characteristic UV-Vis spectra nih.govcitrech.itresearchgate.netunifi.itnih.gov. For this compound, detection wavelengths around 254 nm or 370-378 nm are often used citrech.itresearchgate.netunifi.itd-nb.info.
Quantification is typically performed using external calibration curves prepared with known concentrations of a this compound standard researchgate.netdergipark.org.tr. The peak area or height of this compound in the sample chromatogram is then compared to the calibration curve to determine its concentration google.com. HPLC methods for this compound quantification have been developed and validated, demonstrating good precision, accuracy (recovery rates), and linearity over specific concentration ranges researchgate.netdergipark.org.trgoogle.com. Retention times for this compound can vary depending on the specific column and mobile phase conditions used researchgate.netrasayanjournal.co.in.
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) represents an advanced evolution of traditional Thin-Layer Chromatography (TLC), offering enhanced separation efficiency, higher resolution, and improved sensitivity, making it well-suited for both qualitative and quantitative analysis forensicspedia.compharmacyjournal.iniipseries.orgijrrjournal.com. HPTLC is recognized as a suitable, rapid, accurate, reliable, and efficient analytical technique for the quantitative determination of active constituents in plant materials pharmacyjournal.iniipseries.orgresearchgate.net.
The fundamental principle of HPTLC involves the separation of components within a mixture based on their differential migration rates across a planar stationary phase forensicspedia.comijrrjournal.com. This migration is driven by the capillary action of a mobile phase as it moves through the stationary phase ijrrjournal.com. HPTLC plates are manufactured with high-quality adsorbent layers, typically silica (B1680970) gel, featuring finer and more uniform particles compared to traditional TLC plates, which contributes to better separations pharmacyjournal.inijrrjournal.com. Depending on the polarity of the analytes, either normal-phase (using a polar stationary phase like silica gel and a less polar mobile phase) or reversed-phase (using a non-polar stationary phase and a more polar mobile phase) HPTLC can be employed iipseries.orgijrrjournal.com. Given that this compound is a polar hydrolyzable tannin, specific mobile phase systems are required for effective separation. A solvent system comprising chloroform, ethyl acetate (B1210297), and formic acid in a ratio of 4:3:3 (v/v/v) has been successfully utilized for the analysis of punicalagin, a closely related ellagitannin, in pomegranate extracts, suggesting its potential applicability for this compound analysis researchgate.netscribd.com.
Sample application in HPTLC is typically automated, ensuring precise and reproducible deposition of samples and standards onto the plate as narrow bands, which is critical for achieving optimal resolution and reliable quantification clubdeccm.com. Chromatogram development occurs in controlled development chambers designed to maintain consistent conditions clubdeccm.com. Following development, the separated components are detected in situ using a densitometer or scanner pharmacyjournal.iniipseries.org. UV-Vis detection is commonly employed for compounds with chromophores, such as this compound. This compound exhibits characteristic UV absorbance maxima at 218, 260, and 379 nm, making UV densitometry a suitable detection method scielo.br. The densitometer scans the developed plate and measures the absorbance or fluorescence of the separated zones pharmacyjournal.iniipseries.org.
One of the key advantages of HPTLC for the analysis of natural products is its ability to simultaneously analyze multiple samples and standards on a single plate under identical conditions, which enhances efficiency and allows for direct comparison iipseries.org.
Standardization and External Calibration for Quantitative Analysis
Standardization of herbal materials and natural product extracts is a crucial aspect of quality control, ensuring consistency and purity researchgate.netukaazpublications.com. Quantitative analysis plays a vital role in this process by determining the precise amount of specific bioactive compounds like this compound present in a sample. In HPTLC, quantitative analysis is commonly performed using densitometry coupled with calibration methods forensicspedia.compharmacyjournal.iniipseries.org.
External calibration is a widely used approach for the quantitative determination of an analyte by HPTLC densitometry. This method involves the preparation of a series of standard solutions containing known concentrations of the target analyte, in this case, this compound unich.itchula.ac.th. These standard solutions, along with the prepared sample extracts, are applied to the same HPTLC plate iipseries.orgchula.ac.th.
After chromatographic separation and development of the plate, the spots corresponding to this compound in both the standards and the samples are scanned using a densitometer pharmacyjournal.iniipseries.org. The densitometer measures the response, typically the peak area or peak height, for each spot pharmacyjournal.iniipseries.org. A calibration curve is then constructed by plotting the measured peak areas or heights of the standard spots against their corresponding known concentrations chula.ac.th. The relationship between the response and concentration can be linear or non-linear, and the appropriate regression analysis is applied to establish the calibration model iipseries.org. The linearity of the method is typically assessed over a defined concentration range to ensure a proportional response unich.it.
Once the calibration curve is established, the concentration of this compound in the sample extracts is determined by measuring the peak response of the this compound spot in the sample chromatogram and interpolating this response onto the generated calibration curve forensicspedia.comresearchgate.net. Performing the analysis of both standards and samples on the same plate under identical chromatographic conditions helps to minimize variability and improves the accuracy and precision of the quantitative results iipseries.org. Validation of the quantitative HPTLC method includes evaluating parameters such as linearity, accuracy, and precision to confirm its reliability for the intended application unich.itchula.ac.th.
Preclinical Investigations of Punicalin S Biological Activities and Underlying Mechanisms
Molecular Mechanisms and Cellular Signaling Pathway Modulation
Punicalin has been shown to modulate several critical cellular signaling pathways, contributing to its observed biological effects. These pathways are involved in regulating processes such as inflammation, cell survival, proliferation, and antioxidant defense.
Nuclear Factor-Kappa B (NF-κB) Pathway Inhibition
The NF-κB signaling pathway is a central regulator of inflammatory responses. Preclinical investigations have demonstrated that this compound can effectively inhibit the activation of the NF-κB pathway. This inhibition has been observed in various models, including those of LPS-induced acute lung injury and breast cancer-associated osteolysis. This compound treatment inhibited the phosphorylation of key proteins in the NF-κB pathway, such as TAK1, IκB, and p65, thereby blocking its activation nih.govnih.gov. This mechanism contributes to this compound's anti-inflammatory properties nih.govnih.govresearchgate.netresearchgate.net. Studies have also suggested that this compound may suppress RANKL-mediated NF-κB activation by targeting IκBα binding during osteoclast formation frontiersin.org. The inhibitory effects of this compound on NF-κB signaling have been confirmed through methods like NF-κB luciferase reporter gene analysis frontiersin.org.
Phosphoinositide 3-Kinase/Akt/Mammalian Target of Rapamycin (PI3K/AKT/mTOR) Pathway Modulation
The PI3K/AKT/mTOR pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Research indicates that punicalagin (B30970), a related compound often studied alongside this compound, can suppress the activation of PI3K and AKT, subsequently inhibiting downstream signaling by mTOR acs.org. This modulation leads to reduced phosphorylation levels of key elements like mTOR, S6K, and 4EBP1, which can inhibit protein synthesis, cell growth, and cancer cell proliferation acs.org. Furthermore, by inhibiting AKT, punicalagin may promote the activation of proapoptotic proteins, increasing programmed cell death in cancer cells acs.org. Punicalagin has also been shown to increase tumor suppressors like PTEN to modulate cell proliferation and survival acs.org. The PI3K/AKT/mTOR pathway is closely related to the Nrf2/HO-1 pathway, and punicalagin's effects on Nrf2 nuclear translocation and HO-1 upregulation have been shown to be mediated via PI3K/Akt activation tandfonline.comnih.gov.
Nrf2/ARE/HO-1 Signaling Pathway Activation
The Nrf2/ARE/HO-1 pathway is a primary defense mechanism against oxidative stress. Punicalagin has been found to possess potent antioxidant activity largely mediated by the activation of the Nrf2 pathway acs.org. Through the nuclear translocation of Nrf2, punicalagin increases the transcription of antioxidant response element (ARE)-dependent genes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate–cysteine ligase (GCL) acs.org. These genes work together to enhance the cellular defense system against oxidative stress acs.org. Studies have shown that this compound can activate the Nrf2 signaling pathway by promoting Nrf2 nuclear translocation and upregulating its downstream antioxidant target genes (HO-1 and NQO1) mdpi.com. This activation contributes to this compound's protective effects against oxidative damage mdpi.com. The Nrf2-related cytoprotective effects of punicalagin have been shown to be mediated via the PI3K/Akt signaling pathway tandfonline.comnih.gov.
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition (ERK, JNK, p38)
The MAPK signaling pathways (ERK, JNK, and p38) are involved in various cellular processes, including inflammation, proliferation, and apoptosis. Preclinical studies have shown that this compound can inhibit the activation of MAPK pathways. In LPS-induced acute lung injury, this compound treatment inhibited the phosphorylation of ERK1/2, JNK, and p38 MAPK nih.gov. This inhibition is thought to contribute to this compound's anti-inflammatory effects nih.govnih.gov. While some studies on osteoclast formation suggested partial suppression of ERK and JNK and partial activation of p38 by this compound, these results were not statistically significant frontiersin.org. However, other findings indicate that this compound can suppress the phosphorylation of p38, c-JNK, and ERK chemfaces.com. The inhibition of MAPK pathways, alongside NF-κB, is considered a mechanism by which this compound achieves anti-osteoclastic and anti-inflammatory effects frontiersin.org.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT3) Pathway Inhibition
The JAK/STAT3 pathway plays a significant role in various biological processes, including inflammation and immune responses. Research indicates that punicalagin can inhibit the JAK/STAT signaling pathway in lung cancer cells nih.govencyclopedia.pub. Punicalagin treatment has been shown to reduce Jak-1 protein expression and affect the STAT-3 protein expression profile, increasing its expression in the cytosolic fraction while inhibiting its expression in the nucleus nih.govencyclopedia.pub. This suggests that punicalagin may inhibit the nuclear translocation of STAT3 nih.govencyclopedia.pub. The activation of the JAK/STAT3 pathway is stimulated by high levels of IL-6, and punicalagin's ability to inhibit the secretion of IL-6 may contribute to its effects on this pathway nih.govpreprints.org.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that regulates lipid and glucose metabolism and inflammation. Some studies suggest that components of pomegranate, including punicalagin, may influence PPARγ activity imrpress.comunisalento.it. Molecular docking studies have indicated that punicalagin has a binding affinity with PPARγ, suggesting it might act as an agonist mdpi.com. While some research points to the activation of PPARγ by other pomegranate constituents like oleanolic acid, ursolic acid, and gallic acid in the context of anti-diabetic effects, the direct activation of PPARγ by this compound itself requires further clarification imrpress.comrroij.comresearchgate.net. However, studies investigating the effects of this compound on adipocyte differentiation have shown that this compound can decrease PPARγ gene expression in differentiated adipocytes in a dose-dependent manner at higher concentrations nih.gov. This indicates a complex interaction with PPARγ depending on the cellular context and concentration.
Data Tables
While the text provides qualitative descriptions of the effects of this compound on various pathways, detailed quantitative data (e.g., specific fold changes in protein phosphorylation or gene expression levels at different concentrations/time points) that could be compiled into interactive data tables are not consistently present across all search results for this compound specifically. The provided search results often refer to figures within the original papers for this data. However, based on the descriptions, a summary of observed effects on pathway components can be presented in a static table format.
| Signaling Pathway | Key Components Modulated by this compound/Punicalagin | Observed Effect (Preclinical) | Relevant Studies |
| NF-κB | TAK1, IκB, p65, IκBα | Inhibition of phosphorylation and activation | nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR, S6K, 4EBP1, PTEN | Suppression of activation, inhibition of downstream signaling | acs.orgtandfonline.comnih.gov |
| Nrf2/ARE/HO-1 | Nrf2, HO-1, NQO1, GCL | Activation of nuclear translocation and gene transcription | acs.orgtandfonline.comnih.govmdpi.com |
| MAPK (ERK, JNK, p38) | ERK1/2, JNK, p38 | Inhibition of phosphorylation (observed in various models) | nih.govnih.govchemfaces.comfrontiersin.org |
| JAK/STAT3 | Jak-1, STAT3 | Inhibition of activation, inhibition of nuclear translocation | nih.govencyclopedia.pubnih.govpreprints.org |
| PPARγ | PPARγ | Suggested activation/binding affinity, decreased gene expression in adipocytes | imrpress.comunisalento.itmdpi.comnih.gov |
Detailed Research Findings
Detailed research findings supporting these modulations include observations from Western blotting showing reduced phosphorylation of key proteins in inhibited pathways nih.govnih.govfrontiersin.org. For the Nrf2 pathway, increased nuclear levels of Nrf2 and upregulated expression of HO-1 and NQO1 have been reported tandfonline.comnih.govmdpi.com. Molecular docking studies provide insights into the potential binding interactions of punicalagin with proteins like IκBα and PPARγ frontiersin.orgmdpi.com. Luciferase reporter gene assays have confirmed the inhibitory effects on NF-κB transcriptional activity frontiersin.org. These findings collectively illustrate the multifaceted molecular mechanisms through which this compound exerts its biological activities in preclinical settings.
AMPK/ACC and AMPK/PGC-1α Pathway Modulation
This compound and punicalagin, a related ellagitannin, have been investigated for their effects on the AMPK/ACC and AMPK/PGC-1α pathways. The AMP-activated protein kinase (AMPK) pathway is involved in regulating energy homeostasis, including inhibiting de novo lipogenesis and adipogenesis. researchgate.net Punicalagin has been shown to activate the AMPK/ACC pathway, which may contribute to the regulation of lipid metabolism and the reduction of hepatic fat deposition in obese mice by down-regulating lipid synthesis and up-regulating lipolysis. researchgate.netnih.gov
Furthermore, punicalagin has been found to activate the AMPK/PGC-1α/Nrf2 cascade. nih.govresearchgate.net PGC-1α (Peroxisome proliferator-activated receptor γ coactivator 1α) is a key regulator of mitochondrial biogenesis and energy metabolism. mdpi.comresearchgate.net Activation of AMPK can lead to the phosphorylation and increased transcriptional activity of PGC-1α. mdpi.com Studies have indicated that punicalagin can induce mitochondrial biogenesis and phase II enzymes through the activation of AMPK in neuronal cells, potentially offering protection against conditions like prenatal stress by improving mitochondrial function and antioxidant effects. nih.govresearchgate.net
Wnt/β-Catenin Signaling Pathway Regulation
The Wnt/β-catenin signaling pathway plays a crucial role in various cellular processes, including cell development, proliferation, and survival, and its dysregulation is implicated in many cancers. cellsignal.commdpi.com Research suggests that this compound and other pomegranate polyphenols may influence this pathway. While some studies focus on punicalagin's inhibitory effect on β-catenin expression in cancer cells encyclopedia.pub, this compound has also been mentioned in the context of regulating the Wnt/β-catenin pathway. pjps.pk The canonical Wnt/β-catenin pathway involves the stabilization and nuclear translocation of β-catenin, where it interacts with transcription factors to regulate gene expression. cellsignal.commdpi.com Modulation of this pathway by compounds like this compound could impact cellular fate and proliferation.
Notch/GATA3 and IL-4/STAT6 Signaling Modulation
This compound and punicalagin have been observed to modulate the Notch/GATA3 and IL-4/STAT6 signaling pathways. The Notch pathway is highly conserved and involved in cell differentiation, proliferation, and other processes, including in the respiratory system. nih.gov GATA3 is a transcription factor important for the differentiation of T helper 2 (Th2) cells, and its expression can be upregulated through Notch-mediated pathways. nih.govbiolegend.com The IL-4/STAT6 pathway is also involved in Th2 differentiation and immune responses. nih.govfrontiersin.org
Studies, particularly concerning punicalagin, have indicated that it can inhibit Th2 differentiation and regulate the balance between Th1 and Th2 cells by modulating the IL-4/STAT6 and Jagged1/Notch pathways. nih.gov Specifically, punicalagin treatment has been shown to decrease the expression levels of p-STAT6, Jagged1, and GATA3 proteins in peripheral blood mononuclear cells (PBMCs). nih.gov This suggests a potential role for this compound in influencing immune responses and related conditions through the modulation of these signaling cascades.
In Vitro Cellular and Biochemical Effects
Preclinical investigations have explored the effects of this compound on various cellular processes in vitro.
Anti-proliferative Effects on Various Cancer Cell Lines (e.g., MCF7, MDA-MB-231, Hela, glioblastoma)
This compound and related pomegranate compounds have demonstrated anti-proliferative effects on a range of cancer cell lines. Studies have reported that this compound can exert cytotoxic effects on cells such as Hela (cervical cancer) researchgate.net, and this compound nano-prototypes have shown cytotoxic effects on MCF7 and MDA-MB-231 (breast cancer) cell lines. waocp.org While some research specifically highlights punicalagin's effects on various cancer cell lines including MCF-7, MDA-MB-231, and Hela nih.govmdpi.com, the presence of this compound alongside other polyphenols in extracts also contributes to observed anti-proliferative activities. For instance, pomegranate peel extract containing this compound has shown cytotoxic effects on Hela cells. researchgate.net
Induction of Apoptosis and Cell Cycle Arrest (S phase, G0/G1)
This compound has been shown to induce apoptosis and modulate the cell cycle in cancer cells. Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells. frontiersin.org Cell cycle arrest can prevent uncontrolled cell proliferation.
This compound has been found to induce apoptotic behavior in Hela cells. researchgate.net Furthermore, studies using this compound nano-prototypes on colorectal cancer cells (HCT 116 and Caco-2) have indicated the induction of cell death with cell cycle arrest in the G1 phase. nih.gov In neuronal cells (SH-SY5Y) subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), this compound was observed to alleviate OGD/R-induced cell cycle G0/G1 arrest, suggesting a role in cell cycle regulation under stress conditions. scienceopen.com The induction of apoptosis by related compounds like punicalagin in cancer cells is often accompanied by cell cycle arrest in phases such as G0/G1 or S phase. encyclopedia.pubcore.ac.ukbiomolther.org
Table 1: Summary of this compound/Punicalagin Effects on Cell Cycle Phases
| Compound | Cell Line(s) | Effect on Cell Cycle Phase | Reference |
| This compound | Colorectal cancer (HCT 116, Caco-2) | G1 arrest | nih.gov |
| This compound | SH-SY5Y (neuronal) | Alleviates OGD/R-induced G0/G1 arrest | scienceopen.com |
| Punicalagin | Melanoma (SK MEL 28, B16 F0) | G1 arrest | plos.org |
| Punicalagin | Breast cancer (MCF-7) | G0/G1 arrest | biomolther.org |
| Punicalagin | Lung cancer (A549) | Apoptosis induction (often linked to cell cycle effects) | encyclopedia.pub |
| Pomegranate Juice + Ellagic Acid + Tannins + Punicalagin | Colorectal cancer (HT-29, HCT-116, SW-480, SW-620) | Apoptosis induction (implying cell cycle effects) | nih.gov |
Modulation of Apoptotic and Anti-apoptotic Protein Expression (e.g., P53, Bax, Bcl2, caspases, cytochrome c)
The induction of apoptosis by this compound and related compounds is often mediated through the modulation of key proteins involved in the apoptotic pathways. These include pro-apoptotic proteins like P53 and Bax, and anti-apoptotic proteins like Bcl-2, as well as caspases and cytochrome c. frontiersin.orgresearchgate.netmdpi.com
This compound nano-prototypes have been shown to up-regulate the expression levels of Bax and Caspase-3, while down-regulating Bcl-2 expression in breast cancer cell lines (MCF7 and MDA-MB-231). waocp.org This shift in the Bax/Bcl-2 ratio favors apoptosis. frontiersin.orgresearchgate.net Similarly, studies on punicalagin have demonstrated the induction of proapoptotic factors such as Bax, caspases (including caspase-3 and caspase-9), and cytochrome c, alongside the inhibition of anti-apoptotic Bcl-2. encyclopedia.pub Punicalagin has also been reported to stimulate the expression of the tumor suppressor protein p53. encyclopedia.pub The release of cytochrome c from mitochondria is a critical step in initiating the caspase cascade, leading to apoptosis. frontiersin.orgmdpi.com
Table 2: Modulation of Apoptotic/Anti-apoptotic Proteins by this compound/Punicalagin
| Compound | Cell Line(s) | Effect on Protein Expression | Reference |
| This compound nano-prototypes | MCF7, MDA-MB-231 | ↑ Bax, ↑ Caspase-3, ↓ Bcl-2 | waocp.org |
| Punicalagin | Lung cancer (A549) | ↑ Bax, ↑ Caspase-3, ↑ Caspase-9, ↑ Cytochrome c, ↓ Bcl-2 | encyclopedia.pub |
| Punicalagin | Cervical cancer (HeLa) | ↑ Caspase-3, ↑ Caspase-8, ↑ Caspase-9, ↑ Bax, ↓ Bcl-2, ↑ p53 | encyclopedia.pub |
Inhibition of Cancer Cell Migration and Invasion (e.g., via MMPs, cadherins)
Preclinical studies have indicated that this compound may inhibit cancer cell migration and invasion. This effect is often associated with the modulation of matrix metalloproteinases (MMPs) and cadherins, key proteins involved in the degradation of the extracellular matrix and cell-cell adhesion, respectively nih.govphcogj.commdpi.com. For example, research on breast cancer cells demonstrated that punicalagin (a related compound, with this compound as a building block) significantly inhibited the migration and invasion of MCF-7 and MDA-MB-231 cells at concentrations of 50 µM or higher. This inhibition was linked to the downregulation of MMP-2 and MMP-9, as well as N-Cadherin, while promoting the expression of E-Cadherin nih.gov. The balance between MMPs and tissue inhibitors of metalloproteinases (TIMPs) is crucial for maintaining the integrity of the extracellular matrix, and an imbalance can accelerate cancer metastasis mdpi.com. Upregulation of E-cadherin expression can enhance cell-cell adhesion, thereby retarding cell motility scienceopen.com. While this specific study focused on punicalagin, the close structural relationship suggests potential similar mechanisms for this compound.
Antioxidant Capacity Assessments (e.g., DPPH, ABTS radical scavenging, metal chelation, lipid peroxidation inhibition)
This compound has demonstrated significant antioxidant capacity in various in vitro assessments. Studies evaluating its ability to scavenge free radicals using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2′-Azino-bis(3-Ethylbenzothiazoline-6-Sulfonic Acid)) have shown that this compound can effectively neutralize these radicals researchgate.netnih.govscirp.orgnih.gov. For instance, punicalagin, which contains this compound, exhibited strong radical scavenging activity against DPPH free radicals and superoxide (B77818) radicals researchgate.net.
This compound's antioxidant activity may also involve the chelation of metal ions, which can catalyze oxidative reactions nih.govnih.govresearchgate.net. However, some studies suggest that while this compound can chelate ferrous ions, its activity might be lower compared to other antioxidants or chelating agents like EDTA researchgate.netscirp.org.
Furthermore, this compound has been shown to inhibit lipid peroxidation, a process where free radicals damage lipids in cell membranes researchgate.netnih.gov. Punicalagin demonstrated strong lipid peroxidation inhibitory activity in a liposome (B1194612) model system researchgate.net.
The antioxidant properties of this compound are considered to be a key mechanism underlying many of its observed biological effects, including anti-inflammatory and protective activities mdpi.comacs.orgresearchgate.netunisalento.it.
Anti-inflammatory Response in Cell Models (e.g., suppression of TNF-α, IL-1β, IL-6, NO, PGE2)
Preclinical studies in cell models have shown that this compound can exert anti-inflammatory effects by suppressing the production of various inflammatory mediators. These include pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) mdpi.comresearchgate.netnih.govpan.olsztyn.pl.
Research using LPS-stimulated macrophages (e.g., RAW264.7 cells) has demonstrated that punicalagin, related to this compound, strongly inhibited the secretion of NO, PGE2, IL-1β, IL-6, and TNF-α mdpi.comresearchgate.net. This suppression was found to be associated with the attenuation of LPS-induced phosphorylation of NF-κB, p38, JNK, and ERK MAPK, suggesting that this compound may suppress these signaling pathways to reduce the production of inflammatory mediators mdpi.com. NF-κB signaling is a key pathway involved in regulating immune responses and the production of numerous inflammatory cytokines mdpi.com.
Effects on Fibroblast Viability, Proliferation, and Migration in Wound Healing Models
This compound and related pomegranate extracts have been investigated for their effects on fibroblasts, which are crucial for wound healing processes, including the formation of granulation tissue, collagen production, and wound contraction researchgate.netmdpi.com. Studies have explored the impact of this compound on fibroblast viability, proliferation, and migration in wound healing models.
Some research indicates that punicalagin, a major component containing this compound, can improve the migration of gingival fibroblasts and wound repopulation acs.orgresearchgate.net. However, its effect on fibroblast proliferation might be minimal or dependent on concentration researchgate.net. For instance, one study reported that while punicalagin, in combination with zinc, improved gingival fibroblast migration, it had minimum effectiveness for fibroblast proliferation researchgate.net. Another study found that punicalagin and ellagic acid increased the migration capacity of human fibroblasts without altering the cell cycle, suggesting a role in promoting fibroblast functions involved in epithelial tissue healing researchgate.net.
Pomegranate extracts, which contain this compound, have also been shown to accelerate wound healing in animal models by increasing fibroblast infiltration and collagen regeneration in the wound area researchgate.net.
Inhibition of Adipocyte Differentiation and Lipid Accumulation
Preclinical studies have explored the potential of this compound to inhibit adipocyte differentiation and lipid accumulation, processes central to the development of obesity. Research using 3T3-L1 preadipocyte cell models has shown that this compound can decrease intracellular triglyceride accumulation in a dose-dependent manner during adipocyte differentiation nih.gov.
This compound treatment has been found to decrease the gene expression of key transcription factors involved in adipogenesis, such as PPARγ (Peroxisome Proliferator-Activated Receptor gamma) and C/EBPα (CCAAT-enhancer-binding protein alpha) nih.govresearchgate.netresearchgate.net. PPARγ is considered the most important transcription factor responsible for adipocyte differentiation nih.govresearchgate.net. Studies have shown that this compound significantly decreased PPARγ gene expression in differentiated adipocytes at certain concentrations nih.gov.
These findings suggest that this compound may interfere with the molecular pathways that govern the differentiation of preadipocytes into mature adipocytes and the subsequent storage of lipids nih.govresearchgate.net.
Inhibition of Fatty Acid Synthase (FAS) Activity
Fatty Acid Synthase (FAS) is a key enzyme involved in the de novo synthesis of fatty acids and is considered a potential therapeutic target for conditions like obesity and cancer scispace.comresearchgate.netpatsnap.com. Preclinical investigations have examined the effect of compounds from Punica granatum on FAS activity.
While some studies on Punica granatum extracts have identified other compounds, such as flavogallonic acid, as potent FAS inhibitors, the direct inhibitory activity of isolated this compound on FAS has also been investigated scispace.comresearchgate.netresearchgate.netscielo.br. Although the provided search results highlight the FAS inhibitory activity of other pomegranate components like flavogallonic acid scispace.comresearchgate.netresearchgate.netscielo.br, the general context suggests that this compound, as a major ellagitannin in pomegranate, could contribute to this effect. Further specific studies focusing solely on this compound's direct interaction and inhibitory mechanism with FAS would provide more detailed insights.
Immunomodulatory Activities in Cell Culture Systems (e.g., IFN-γ, IL-17A production)
This compound and pomegranate extracts containing it have demonstrated immunomodulatory activities in cell culture systems, influencing the production of various cytokines. Studies using human peripheral blood mononuclear cells (PBMCs) have shown that pomegranate peel extract (PoPEx), which contains this compound, can suppress the production of T helper (Th)1 cytokine (Interferon-gamma, IFN-γ) and Th17 cytokines (IL-17A and IL-17F) mdpi.comresearchgate.net.
At various concentrations, PoPEx significantly downregulated the production of IFN-γ and IL-17A in a dose-dependent manner mdpi.comresearchgate.net. IL-17A is a pro-inflammatory cytokine primarily produced by Th17 and γδ lymphocytes, involved in inflammatory and autoimmune diseases nih.govrevistanefrologia.comfrontiersin.org. IFN-γ is a key cytokine produced by Th1 cells, also playing a role in immune responses nih.govfrontiersin.org. The suppression of these cytokines by this compound-containing extracts suggests a potential role in modulating the balance of immune responses, which could be relevant in the context of chronic inflammatory and autoimmune conditions mdpi.comresearchgate.net.
Preclinical In Vivo Pharmacological Activities in Animal Models
Preclinical studies utilizing animal models have provided valuable insights into the in vivo pharmacological activities of this compound. These investigations aim to elucidate the effects of this compound on disease progression and identify the underlying biological mechanisms.
Anti-inflammatory Effects in Specific Disease Models
This compound has demonstrated significant anti-inflammatory effects in various animal models of inflammation. Studies have shown that this compound possesses inherent anti-inflammatory activity. cenmed.com
In a murine model of acute lung injury induced by lipopolysaccharide (LPS), this compound administration was found to reduce mortality and ameliorate lung injury. It decreased the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in both bronchoalveolar lavage fluid (BALF) and lung tissue. Concurrently, this compound increased the levels of the anti-inflammatory cytokine IL-10. The observed anti-inflammatory effects were associated with the inhibition of the NF-κB and MAPK signaling pathways. nih.gov
Furthermore, this compound has been shown to decrease inflammatory markers and suppress the activation of the TLR4-NF-κB signaling pathway in the brains of LPS-treated mice, indicating a potential role in mitigating neuroinflammation. researchgate.net
Research involving pomegranate extracts, where this compound is a key component, has also provided evidence of anti-inflammatory activity. In a carrageenan-induced paw edema model in mice, oral administration of pomegranate peel extracts significantly inhibited paw edema in a dose-dependent manner and reduced inflammatory infiltrate in histological examinations. researchgate.net
The following table summarizes key findings on the anti-inflammatory effects of this compound in animal models:
Anti-inflammatory Effects of this compound in Animal Models
| Animal Model | Inflammatory Stimulus | Key Findings | Reference |
| Mice (Acute Lung Injury) | LPS | Reduced mortality and lung injury; Decreased TNF-α, IL-1β, IL-6; Increased IL-10; Inhibited NF-κB and MAPK signaling. | nih.gov |
| Mice (Brain Inflammation) | LPS | Decreased inflammatory markers; Suppressed TLR4-NF-κB signaling. | researchgate.net |
| Mice (Carrageenan-induced paw edema) | Carrageenan | Significant inhibition of paw edema (using pomegranate peel extract containing this compound); Reduced inflammatory infiltrate. | researchgate.net |
Antioxidant Protection in Oxidative Stress Models
This compound is recognized for its strong antioxidative activity, which plays a crucial role in its protective effects against oxidative stress in various animal models. thegoodscentscompany.com
In the LPS-induced acute lung injury model in mice, this compound treatment led to a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and an increase in the activity of superoxide dismutase (SOD), a key endogenous antioxidant enzyme, in lung tissues. nih.gov
A study comparing the in vivo antioxidant effects of this compound, punicalagin, and ellagic acid in oxidatively stressed mice induced by oxidized fish oil demonstrated that this compound exhibited antioxidant activity. researchgate.net
In a mouse model of age-related brain damage induced by D-galactose, this compound treatment was associated with a reduction in MDA levels and enhanced activities of antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px), catalase (CAT), and SOD in brain tissue. researchgate.net
Pomegranate polyphenols, including this compound, contribute to antioxidant defense by directly scavenging reactive oxygen species (ROS) and reactive nitrogen species. researchgate.net They can also exert indirect antioxidant effects by increasing serum paraoxonase activity, which helps hydrolyze lipid peroxides in oxidized lipoproteins and atherosclerotic lesions. researchgate.net
Antioxidant Effects of this compound in Animal Models
| Animal Model | Oxidative Stress Inducer | Key Findings | Reference |
| Mice (Acute Lung Injury) | LPS | Reduced MDA levels; Increased SOD activity in lung tissue. | nih.gov |
| Oxidatively Stressed Mice | Oxidized fish oil | Exhibited antioxidant activity (compared to punicalagin and ellagic acid). | researchgate.net |
| Mice (Age-related brain damage) | D-galactose | Reduced MDA levels; Enhanced GSH-Px, CAT, and SOD activities in brain tissue. | researchgate.net |
| Atherosclerotic Mice (via extract) | - | Protected LDL against oxidation; Increased serum paraoxonase activity (using pomegranate polyphenols). | researchgate.net |
Anti-obesity and Metabolic Regulation in Rodent Models (e.g., UCP expression)
While research on the direct in vivo anti-obesity effects of this compound in rodent models is less extensive compared to its anti-inflammatory and antioxidant properties, related studies on pomegranate components, such as punicalagin, offer some insights into potential metabolic effects.
Punicalagin, a closely related ellagitannin often found alongside this compound, has been investigated for its effects on obesity and metabolic disorders in both in vitro and in vivo settings. Studies on punicalagin have explored its impact on adipogenesis and inflammatory responses in cellular models. researchgate.net
In vitro studies with punicalagin have indicated effects on lipid and cholesterol metabolism genes in macrophages and inhibition of adipocyte differentiation in 3T3-L1 cells. These effects included the downregulation of lipolysis proteins and upregulation of TNF-α. Furthermore, punicalagin has been associated with increased expression of fatty acid β-oxidation pathway genes, including UCP-1, PRDM-16, and PPARγC1α, and enhanced protein expression of CREBp-1 and AMP-activated protein kinase in specific cell types. acs.org
While these findings primarily pertain to punicalagin and often involve in vitro models or general pomegranate extracts, they suggest a potential area of investigation for this compound regarding its role in metabolic regulation and energy expenditure pathways, such as those involving uncoupling protein (UCP) expression in brown adipose tissue.
Hepatoprotective and Nephroprotective Activities
This compound has demonstrated protective effects on both liver and kidney in preclinical animal studies. It is reported to have anti-hepatotoxic activity. thegoodscentscompany.com
In a rat model of acute kidney injury induced by methotrexate (B535133) (MTX), this compound showed protective effects. These effects included the attenuation of oxidative stress, a decrease in renal inflammation, and the prevention of apoptosis in kidney tissue. This compound has also been shown to ameliorate endotoxemic acute kidney injury in rats. researchgate.net Additionally, punicalagin, a related compound, has been reported to prevent renal dysfunction in a mouse model of diabetes. researchgate.net
Studies using pomegranate extracts containing this compound have provided evidence of hepatoprotective effects. In rats with carbon tetrachloride (CCl4)-induced hepatotoxicity, methanolic extracts of Punica granatum leaves exhibited both hepatoprotective and curative effects, helping to restore normal liver tissue architecture. researchgate.net
Hepatoprotective and Nephroprotective Effects of this compound in Animal Models
| Organ | Animal Model | Inducer of Injury/Condition | Key Findings | Reference |
| Kidney | Rat (Acute Kidney Injury) | Methotrexate (MTX) | Attenuated oxidative stress; Decreased renal inflammation; Prevented apoptosis. | researchgate.net |
| Kidney | Rat (Endotoxemic Acute Injury) | Endotoxin | Ameliorated acute kidney injury. | researchgate.net |
| Liver | Rat (CCl4-induced hepatotoxicity) | CCl4 | Hepatoprotective and curative effects (using pomegranate extract containing this compound); Restored tissue architecture. | researchgate.net |
Neuroprotective Properties
Preclinical studies have indicated that this compound possesses neuroprotective properties, particularly in models involving neuroinflammation and oxidative stress in the brain.
In mice treated with LPS, this compound improved memory impairment and behavioral disorders resembling anxiety and depression. researchgate.netresearchgate.net This neuroprotective effect was linked to its ability to reduce neuroinflammation by inhibiting the production of inflammatory cytokines and suppressing the TLR4-NF-κB signaling pathway in the brain. researchgate.netresearchgate.net
This compound also demonstrated protective effects against D-galactose-induced age-related brain damage in mice. Treatment with this compound improved memory and learning deficits, reduced markers of oxidative stress such as MDA, and enhanced the activity of antioxidant enzymes including GSH-Px, CAT, and SOD in brain tissue. researchgate.net
Pomegranate polyphenols, which include this compound, are understood to exert neuroprotective effects through a combination of antioxidant and anti-inflammatory mechanisms. nih.govnih.gov They can modulate the intracellular redox balance, contributing to the protection of neuronal cells. nih.gov
Neuroprotective Effects of this compound in Animal Models
| Animal Model | Inducer of Injury/Condition | Key Findings | Reference |
| Mice (Memory Impairment/Behavioral) | LPS | Improved memory impairment and anxiety/depression-like behaviors; Reduced neuroinflammation; Suppressed TLR4-NF-κB signaling. | researchgate.netresearchgate.net |
| Mice (Age-related brain damage) | D-galactose | Improved memory and learning deficits; Reduced MDA; Enhanced GSH-Px, CAT, and SOD activities in brain tissue. | researchgate.net |
| Various (via extract) | Oxidative stress/Inflammation | Antioxidant and anti-inflammatory effects; Modulated intracellular redox balance (using pomegranate polyphenols including this compound). | nih.govnih.gov |
Effects on Cardiovascular Health Markers (e.g., lipoprotein oxidation, lipid metabolism, atherosclerosis progression)
This compound and other pomegranate polyphenols have shown beneficial effects on various markers related to cardiovascular health in preclinical models, particularly concerning lipoprotein oxidation, lipid metabolism, and the progression of atherosclerosis.
Dietary supplementation with polyphenol-rich pomegranate juice has been shown to significantly inhibit the development of atherosclerotic lesions in atherosclerotic mice. This protective effect is attributed, in part, to the ability of the polyphenols to protect LDL against oxidation. researchgate.net this compound itself is mentioned as possessing anti-atherosclerotic activity. researchgate.net
While studies specifically on this compound's direct impact on lipid metabolism in vivo are less detailed in the provided results, related compounds like punicalagin have shown effects on lipid and cholesterol metabolism genes in macrophages and reduced serum total cholesterol (TC) and LDL-cholesterol (LDL-C) levels in high-fat and high-cholesterol diet-fed rats. acs.org The anti-atherogenic actions of punicalagin and its metabolites encompass antioxidant activities, effects on lipoprotein oxidation and metabolism, lipid accumulation, foam cell formation, and modulation of cytokine expression and inflammation. mdpi.com
Effects on Cardiovascular Health Markers in Animal Models
| Animal Model | Condition/Inducer | Key Findings | Reference |
| Atherosclerotic Mice (via extract) | Atherosclerosis | Inhibited development of atherosclerotic lesions; Protected LDL against oxidation (using pomegranate polyphenols including this compound). | researchgate.net |
| Various (via polyphenols) | Lipoprotein oxidation/Atherosclerosis | Inhibited LDL oxidation; Inhibited macrophage foam cell formation; Increased serum paraoxonase activity (using pomegranate polyphenols). | researchgate.net |
| Various | Atherosclerosis | Possesses anti-atherosclerotic activity. | researchgate.net |
Potential in Skin Repair Mechanisms and Chemoprevention
Research suggests a potential role for this compound, often discussed alongside punicalagin and other pomegranate polyphenols, in skin repair mechanisms and chemoprevention. Pomegranate constituents, including ellagitannins like this compound and punicalagin, have been investigated for their anticarcinogenic and cancer chemopreventive effects in various cancer types, including skin cancer in preclinical studies. nih.govnanu-skincare.com Studies have indicated that pomegranate polyphenols can exert anti-proliferative and pro-apoptotic effects in cancer cells. nanu-skincare.comnih.gov While some studies specifically highlight punicalagin as a key bioactive compound with chemopreventive potential, this compound is closely related and can be produced upon hydrolysis of punicalagin. researchgate.netdovepress.com The mechanism may involve the modulation of various signaling pathways. acs.org
Antimicrobial and Antiviral Efficacy Studies
This compound and other pomegranate polyphenols have demonstrated significant antimicrobial and antiviral activities in various in vitro and preclinical studies.
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Clostridia)
Pomegranate extracts rich in hydrolyzable polyphenols, including this compound and punicalagin, have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govscielo.brmdpi.comoup.com Studies have reported the effectiveness of pomegranate constituents against clinically relevant bacteria such as Staphylococcus aureus (including methicillin-resistant strains), Pseudomonas aeruginosa, Escherichia coli, and Clostridia species. nih.govnih.govmdpi.comresearchgate.netresearchgate.netscielo.org.co The antibacterial potential is often attributed to the high polyphenol content, which can disrupt the bacterial plasma membrane and inhibit proteins related to antimicrobial resistance. nih.gov While punicalagin is frequently cited as a primary antibacterial agent in pomegranate peel extracts, with reported minimum inhibitory concentration (MIC) values against various strains, this compound is also recognized among the active hydrolyzable tannins contributing to this effect. nih.govscielo.brresearchgate.net
Inhibition of Cariogenic Bacteria Growth and Biofilm Formation (e.g., Streptococcus mutans)
This compound has demonstrated the ability to inhibit the growth of cariogenic bacteria, particularly Streptococcus mutans, which is a primary contributor to dental caries. researchgate.netresearchgate.netnih.govfrontiersin.org At sub-bactericidal concentrations, this compound has been shown to inhibit the development of biofilms and the production of acidic and extracellular polysaccharides by S. mutans. researchgate.net This suggests a potential role for this compound in preventing tooth decay by interfering with the mechanisms of biofilm formation and acid production by cariogenic bacteria. researchgate.netscielo.brmdpi.com
In Vitro Antiviral Activities (e.g., against HIV-1 RTase, SARS-CoV-2 S-protein interaction)
In vitro studies have indicated that this compound possesses antiviral activities against certain viruses. Punicalins, along with punicalagins, have been found to inhibit HIV-1 reverse transcriptase (RT) and integrase activity. nih.govkoreascience.kr Furthermore, research has explored the potential of this compound against SARS-CoV-2. In vitro assays have shown that this compound can interfere with the interaction between the SARS-CoV-2 spike (S) protein and the human ACE2 receptor, a crucial step for viral entry into host cells. mdpi.comnih.govcurtin.edu.au In silico studies also suggest that this compound can bind to several SARS-CoV-2 and human proteins involved in the viral life cycle. mdpi.com
Table: In Vitro Antiviral Activity Examples
| Target | Effect | Compound(s) Mentioned (including related) | Reference |
| HIV-1 Reverse Transcriptase | Inhibition | Punicalins, Punicalagins, Ellagic acid | nih.govkoreascience.kr |
| HIV-1 Integrase | Inhibition | Punicalins, Punicalagins | nih.gov |
| SARS-CoV-2 S-protein/ACE2 interaction | Interference/Inhibition | This compound, Punicalagin, Ellagitannins | mdpi.comnih.gov |
Gut Microbiota Modulation and Metabolite Production
This compound's interaction with the gut microbiota is a significant area of research, as it can be metabolized by gut bacteria into various bioactive compounds, such as urolithins. researchgate.netnih.gov
Impact on Commensal Bacterial Growth and Metabolism
Studies suggest that pomegranate ellagitannins, including this compound and punicalagin, can influence the composition and metabolic activity of gut bacteria. While some research indicates that this compound itself may not be extensively metabolized by certain beneficial bacteria like Bifidobacterium and Lactobacillus strains, the broader class of ellagitannins can promote the growth of commensal bacteria and stimulate the production of beneficial metabolites, such as short-chain fatty acids (SCFAs). researchgate.netmdpi.comresearchgate.netnih.govnih.gov The gut microbiota plays a crucial role in transforming pomegranate polyphenols into more bioavailable and active compounds like urolithins, which are believed to be responsible for many of the systemic health benefits associated with pomegranate consumption. researchgate.netnih.govscispace.comfrontiersin.org The impact on commensal bacteria can be strain-dependent. nih.govnih.gov
Table: Impact on Commensal Bacteria (Examples from Pomegranate Extracts/Ellagitannins)
| Bacterial Group | Effect | Reference |
| Bifidobacterium | Enhanced growth | mdpi.comresearchgate.net |
| Lactobacillus | Enhanced growth | mdpi.comresearchgate.netnih.gov |
| Bacteroides fragilis group | Inhibited growth (by POM extracts) | researchgate.net |
| Clostridia species | Inhibited growth (by POM byproducts) | mdpi.comresearchgate.net |
Induction of Short Chain Fatty Acid (SCFA) Production
Preclinical investigations, primarily utilizing in vitro fermentation models and animal studies, have explored the potential of this compound and other pomegranate-derived ellagitannins to influence the production of short chain fatty acids (SCFAs) by gut microbiota. SCFAs, such as acetate (B1210297), propionate (B1217596), and butyrate (B1204436), are key metabolites produced by the bacterial fermentation of non-digestible carbohydrates in the colon and are known to exert various beneficial effects on host health, including maintaining gut barrier function and modulating immune responses. nih.govmdpi.comnih.gov
Studies have indicated that pomegranate constituents, including this compound and punicalagin, can increase the bacterial production of SCFAs by promoting the growth and metabolism of commensal bacteria. researchgate.net These SCFAs are subsequently absorbed and can activate receptors like peroxisome proliferator-activated receptor γ (PPARγ), which is involved in blocking the transcription of pro-inflammatory molecules. researchgate.net
In vitro fermentation studies using human fecal bacteria have provided insights into the impact of pomegranate by-products and their major polyphenols on SCFA production. One study observed that exposure to pomegranate by-product (POMx) enhanced the concentrations of acetate, propionate, and butyrate in the fermentation medium. researchgate.netnih.gov However, this specific study noted that punicalagins alone did not significantly affect the production of SCFAs. researchgate.netnih.gov This suggests that other components or oligomers present in the pomegranate by-product, potentially composed of gallic acid, ellagic acid, and glucose units, might be responsible for the enhanced growth of probiotic bacteria and subsequent SCFA production. researchgate.netnih.gov
Conversely, other research highlights that ellagitannins, particularly punicalagins, can promote the de novo synthesis of SCFAs like acetate, propionate, and butyrate. mdpi.com Following absorption, these SCFAs can be transported to various organs and influence numerous pathways related to health and disease. mdpi.com Acetate and butyrate are largely involved in lipid biosynthesis, while propionate is primarily associated with gluconeogenesis. mdpi.com Beyond their role as energy sources, SCFAs can regulate host responses, including oxidative and inflammatory stress. mdpi.com
An in vitro study investigating the effect of a digested pomegranate extract on gut microbiota functionality from healthy and diseased subjects revealed a modulatory effect on SCFA production, particularly an increase in lactic acid. mdpi.com Fermentation with microbiota from obese and celiac adults resulted in significantly higher lactic acid concentrations compared to healthy adults. mdpi.com
Animal studies have also provided evidence for the role of punicalagin in promoting cecal SCFA concentrations. In a study using a diabetic renal injury mouse model induced by a high-fat diet, punicalagin supplementation was shown to promote cecal SCFA concentrations. nih.gov This was associated with a reversal of diet-induced gut barrier dysfunction and improved diabetic renal injury, suggesting a role for SCFAs in the gut-kidney axis. nih.gov
While some studies specifically attribute SCFA induction to punicalagins or pomegranate by-products containing this compound, others focus on the broader category of ellagitannins found in pomegranate. It is understood that ellagitannins, including punicalagin, are metabolized by gut bacteria into smaller bioactive compounds like ellagic acid and urolithins. acs.org This microbial transformation is key to their biological activity. acs.org
The primary SCFAs produced through microbial fermentation are acetate, propionate, and butyrate, typically in a ratio of approximately 60:25:15. mdpi.comnih.gov Butyrate is a crucial energy source for colonocytes and plays a role in enhancing epithelial tissue integrity and mitigating mucosal inflammation. mdpi.com
The research findings suggest that this compound, likely through its metabolism by gut microbiota into other bioactive compounds, contributes to the induction of SCFA production. This modulation of the gut environment and the resulting increase in SCFAs are implicated in several health benefits observed in preclinical models.
Illustrative Data from Preclinical Studies on SCFA Production
While specific quantitative data solely for this compound's direct effect on SCFA production is limited and often presented within the context of whole extracts or punicalagins, the following table illustrates typical SCFA concentrations observed in in vitro fermentation studies involving fermentable substrates, providing context for the potential impact of compounds like this compound on this process.
| SCFA | Typical Concentration Range (in vitro fermentation) | Notes |
| Acetate | Varies depending on substrate and time | Often the most abundant SCFA. mdpi.comnih.gov |
| Propionate | Varies depending on substrate and time | Significant proportion of total SCFAs. mdpi.comnih.gov |
| Butyrate | Varies depending on substrate and time | Important for colonocyte health. mdpi.com |
| Lactic Acid | Can be increased by pomegranate extract fermentation. mdpi.com | Often an intermediate metabolite. |
Note: Specific concentrations are highly dependent on the experimental model, inoculum source, substrate concentration, and fermentation time.
Further detailed research findings on SCFA production specifically linked to this compound are often embedded within broader studies on pomegranate extracts or punicalagins. For example, studies have noted that pomegranate extract supplementation led to augmentation of circulating propionate levels and an increasing trend for acetate levels in a clinical setting. nih.gov While this is a clinical study, it reflects the potential of pomegranate constituents, including this compound, to influence systemic SCFA levels.
Preclinical in vitro fermentation models are valuable tools for comparing the fermentability of different dietary fibers and compounds and their impact on SCFA production by intestinal microflora. nih.govnih.gov These models allow for the measurement of SCFAs by techniques such as gas chromatography. nih.gov
The available preclinical data, while sometimes focusing on punicalagins or pomegranate extracts broadly, supports the role of this compound, likely through its microbial metabolites, in influencing gut microbiota activity and promoting the production of beneficial SCFAs.
Enzymatic and Chemical Modifications of Punicalin
Hydrolysis by Tannase (B8822749) Enzymes and Ellagitannin Acyl Hydrolase (EAH)
Enzymatic hydrolysis is a significant pathway for the breakdown of punicalin and other ellagitannins. Tannase enzymes, also known as tannin acyl hydrolases (TAH), are known to hydrolyze the ester bonds in ellagitannins. nih.govmdpi.com This enzymatic action can lead to the release of smaller phenolic compounds. nih.gov
Specifically, the biodegradation pathway of punicalagin (B30970), a related ellagitannin that can be degraded to this compound, involves hydrolysis by tannase enzymes. mdpi.comacs.org This process releases intermediate compounds. mdpi.com Following hydrolysis by tannase enzymes, the released intermediate compound can undergo spontaneous lactonization to form ellagic acid. mdpi.comacs.org
Ellagitannin acyl hydrolase (EAH), or ellagitannase, is another enzyme reported to be responsible for the biodegradation of ellagitannins. ijbiotech.comnih.gov EAH has been associated with the accumulation of ellagic acid through the hydrolysis of ester bonds between glucose and the hexahydroxydiphenic acid (HHDP) group of ellagitannins. ijbiotech.com After the HHDP group is released, it spontaneously forms ellagic acid by lactonization. ijbiotech.comresearchgate.net
Research has investigated the activity of EAH using pomegranate ellagitannins as a substrate. ijbiotech.com Studies have shown that EAH has direct activity on punicalagin. ijbiotech.com A proposed biotransformation pathway for punicalagin involves its breakdown into this compound, followed by further hydrolysis to gallagic acid and finally ellagic acid. ijbiotech.com
Kinetic studies on EAH have shown its activity towards various substrates, including punicalagin. nih.gov The enzyme demonstrated a high affinity for punicalagin as a substrate, with reported Km and Vmax values. nih.gov
| Substrate | Km (mM) | Vmax (µM/min) |
| Punicalagin | 0.053 | 21.46 |
| Methyl gallate | 6.66 | - |
| Sugar beet arabinans | 0.53% | - |
Note: Vmax values for methyl gallate and sugar beet arabinans were not available in the provided text.
The activity of EAH can be influenced by factors such as pH and temperature. nih.gov Optimal conditions for EAH activity have been studied, with a reported optimal pH of 5 and an optimal temperature of 40 °C. nih.gov
While tannase is active on galloyl residues and other residues of ellagitannins, EAH is considered an enzyme specifically able to hydrolyze ellagitannins. nih.govresearchgate.net
Chemical Derivatization and Nano-prototypes
Chemical derivatization techniques can be applied to this compound to modify its structure and properties. For instance, trimethylsilyl (B98337) (TMS) derivatization procedures have been implemented in the analysis of phenolic compounds, including those found in pomegranate. rsc.org These methods, often coupled with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), can aid in the detection and characterization of various compounds after hydrolysis. rsc.org Alkaline hydrolysis, followed by acidic hydrolysis and derivatization, has been shown to be effective in detecting a greater number of phenolic compounds. rsc.org
Nanotechnology has emerged as a tool to develop new formulations of natural compounds like this compound. zumodegranada.com Nano-prototypes of this compound have been synthesized, often utilizing biodegradable and biocompatible polymers such as poly(lactic-co-glycolic acid) (PLGA). zumodegranada.comwaocp.org These nano-formulations can be further modified, for example, by decorating them with chitosan (B1678972) (CS) and polyethylene (B3416737) glycol (PEG). waocp.org
Characterization of these nano-prototypes typically involves techniques like Transmission Electron Microscopy (TEM) to visualize particle morphology, and dynamic light scattering to determine size distribution and zeta potential. researchgate.net Studies have reported the size distribution and zeta potential for various this compound-loaded nano-prototypes. researchgate.net
| Nano-prototype | Peak Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA | 236.3 | 0.19 | 0.41 |
| This compound PLGA | 262.4 | 0.077 | - |
| This compound PLGA-CS | - | - | - |
| This compound PLGA-CS-PEG | - | - | - |
Note: Size and zeta potential data for all listed nano-prototypes were not available in the provided text snippets. The table includes data found for PLGA and this compound PLGA.
The development of this compound nano-prototypes aims to enhance their properties and potential applications. zumodegranada.comwaocp.org
Molecular Interactions and Structural Studies of Punicalin
Protein-Binding Affinity and Conformational Changes (e.g., Bovine Serum Albumin, PDIA3, PDIA1)
Punicalin has demonstrated the ability to bind to proteins, influencing their function and potentially inducing conformational changes. Studies have specifically investigated its interactions with protein disulfide isomerases (PDIs), namely PDIA3 and PDIA1. This compound exhibits a greater affinity for PDIA3 compared to PDIA1, as indicated by its ability to better quench the intrinsic fluorescence of PDIA3. mdpi.comnih.gov This suggests a more favorable binding interaction with PDIA3.
Furthermore, this compound has been shown to affect the thermal stability of both PDIA3 and PDIA1, with PDIA3 being considerably more sensitive to its presence. mdpi.comnih.gov Protein thermal shift assays revealed that this compound can destabilize these proteins, and notably, this compound caused a higher change in the thermal stability of PDIA3, with a shift of up to 8 °C. mdpi.comnih.gov This destabilization may be indicative of conformational changes occurring upon this compound binding, potentially exposing hydrophobic regions and leading to protein aggregation, which has been observed in the presence of this compound. mdpi.comnih.gov
While research specifically on this compound's direct impact on Bovine Serum Albumin (BSA) conformation is limited in the provided context, related studies on other compounds interacting with BSA have shown that binding can lead to a decrease in α-helical content, indicating conformational changes. researchgate.net The general principle of polyphenol-protein interaction leading to structural alterations is relevant in this context.
Research comparing this compound and punicalagin (B30970) (a closely related ellagitannin) indicates that while both can bind to PDIA proteins, this compound shows higher selectivity for PDIA3. mdpi.comnih.gov This selectivity suggests that the structural differences between this compound and punicalagin influence their binding modes and effects on these proteins.
Metal Ion Chelation Properties (e.g., Iron, Copper)
Polyphenols, including tannins like this compound, are known for their ability to chelate metal ions. This property is significant as it can influence the bioavailability of metals and potentially mitigate metal-catalyzed oxidation reactions. Studies have shown that tannins can chelate bivalent transition metal ions such as iron (Fe) and copper (Cu). pan.olsztyn.pl These metal ions are known to participate in Fenton reactions, generating reactive hydroxyl radicals, and chelating agents can act as secondary antioxidants by stabilizing these prooxidative metal ions. pan.olsztyn.pl
While specific quantitative data on this compound's chelation of iron and copper is not detailed in the provided snippets, the metal chelating ability of a phenol-rich extract from pomegranate peel, which contains this compound, has been evaluated. mdpi.com The capacity of polyphenols to form complexes with metal ions like Fe²⁺ and Cu²⁺ is a recognized mechanism by which they exert antioxidant effects. benthamopenarchives.com The interaction involves the formation of complexes between the metal ions and functional groups within the polyphenol structure, such as hydroxyl groups. benthamopenarchives.com The effectiveness of chelation can vary depending on the specific polyphenol structure and the type of metal ion. researchgate.net
Interaction with Nucleic Acids (e.g., DNA binding)
This compound has been observed to interact with nucleic acids, including DNA. Research has indicated that this compound can cause a "dramatic alteration of DNA". researchgate.net Furthermore, this compound has been identified as an inhibitor of hepatitis B virus covalently closed circular DNA (cccDNA). thegoodscentscompany.com
The interaction of small molecules with DNA can occur through various mechanisms, including groove binding, intercalation between base pairs, alkylation, or DNA cleavage. atdbio.com While the precise mechanism of this compound's interaction with DNA is not fully elucidated in the provided context, its ability to alter DNA structure and inhibit viral DNA suggests a direct interaction. The binding of molecules to DNA can influence fundamental biological processes such as replication and transcription. atdbio.com Studies on other compounds highlight that interactions can involve hydrogen bonding and hydrophobic forces. atdbio.comnih.gov
Impact on Macromolecular Structures (e.g., wheat flour dough physicochemical and structural properties)
The impact of pomegranate polyphenols on the properties of complex macromolecular systems, such as wheat flour dough, has been investigated. While the prompt specifically mentions this compound, the available research in the provided context focuses on the effects of punicalagin, a closely related ellagitannin also present in pomegranate, on wheat flour dough. mdpi.comnih.govresearchgate.net
Studies on punicalagin have shown that its addition can significantly influence the physicochemical and structural properties of wheat flour dough. Punicalagin has been reported to increase dough formation time, stability, tensile resistance, extension, and viscoelasticity at certain concentrations. mdpi.comnih.gov Microscopic analysis using scanning electron microscopy has revealed that punicalagin can lead to a more compact and ordered network structure within the dough. mdpi.com Fourier transform infrared spectroscopy studies have indicated an increase in the content of α-helix and β-sheet structures in the dough with the addition of punicalagin. mdpi.com
Antiglycation Activity via Antioxidant Mechanisms
This compound has demonstrated antiglycation activity, a property linked to its antioxidant capabilities. Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs), which are implicated in various diseases. acs.org
Pomegranate fruit extract (PFE), containing this compound, has been shown to suppress the formation of AGEs from bovine serum albumin and sugars in in vitro assays. acs.org this compound itself has been identified as one of the components contributing to the antiglycation effects of pomegranate extracts. acs.orgacs.org
The mechanism underlying the antiglycation activity of this compound is believed to involve its antioxidant properties. mdpi.comacs.org By scavenging reactive oxygen species (ROS) and reducing oxidative stress, this compound can interfere with the oxidative steps involved in AGE formation. mdpi.comresearchgate.net The ability of this compound to chelate metal ions, as discussed earlier, can also contribute to its antioxidant and antiglycation effects by preventing metal-catalyzed oxidation that promotes glycation.
Research Gaps and Future Perspectives in Punicalin Investigations
Elucidation of Unexplored Biosynthetic Pathways and Regulatory Mechanisms
Despite the known presence of punicalin in plants like pomegranate, the intricate details of its complete biosynthetic pathway and the regulatory mechanisms governing its production remain largely unexplored. Punicalagin (B30970), a related ellagitannin, is known to be synthesized from an intermediate of the shikimate pathway, and this compound is a hydrolysis product of punicalagin mdpi.comijbiotech.comnih.govfrontiersin.org. However, a significant gap exists in understanding the specific genes and enzymes involved in the conversion of precursors to this compound and the subsequent regulatory networks that influence its accumulation in different plant tissues and under varying environmental conditions researchgate.netacs.org. Future research should focus on employing advanced molecular techniques, such as transcriptomics, proteomics, and metabolomics, to identify the key enzymatic steps and regulatory elements in this compound biosynthesis. Understanding these pathways could pave the way for biotechnological approaches to enhance this compound production in plants or in engineered microbial systems.
Development of Novel Extraction and Purification Technologies for Scale-Up
Current methods for isolating and purifying this compound, often involving techniques like column chromatography, can be labor-intensive, time-consuming, and require significant amounts of solvent, limiting their scalability for industrial applications google.com. While some advancements in using macroporous adsorption resin and high-speed countercurrent chromatography (HSCCC) for related compounds like punicalagin have shown promise for larger-scale purification, specific optimized methods for high-purity this compound are still needed google.comresearchgate.net. Research is necessary to develop novel, efficient, and sustainable extraction techniques that can yield high quantities of this compound with high purity from its natural sources. This includes exploring green extraction methods, optimizing parameters for existing techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) for this compound specifically, and developing cost-effective purification strategies amenable to large-scale production nih.govnih.gov.
Advanced In Vitro and In Vivo Mechanistic Studies with Specific Target Identification
While studies have indicated this compound's various biological activities, the precise molecular mechanisms underlying these effects and the identification of its specific cellular targets require further in-depth investigation mdpi.com. Although this compound has been shown to inhibit certain enzymes like carbonic anhydrase and protein disulfide isomerases (PDIA1 and PDIA3), a comprehensive understanding of its interactions with a broader range of biological molecules is needed thegoodscentscompany.commdpi.comresearchgate.net. Future research should employ advanced in vitro and in vivo models to precisely delineate the signaling pathways modulated by this compound and identify its direct protein or enzymatic targets nuvisan.comacs.org. Techniques such as affinity chromatography, pull-down assays, and advanced mass spectrometry could be invaluable in identifying these targets. Furthermore, well-designed in vivo studies are crucial to confirm the observed in vitro effects and assess the bioavailability, metabolism, and distribution of this compound in living systems.
Exploration of Synergistic Effects with Other Bioactive Compounds
Natural sources rich in this compound, such as pomegranate, contain a complex mixture of various polyphenols and other bioactive compounds nih.govfrontiersin.org. The biological effects observed from extracts of these sources may be a result of synergistic interactions between this compound and other constituents frontiersin.orgnih.gov. Research into the synergistic potential of this compound with other compounds, both from its natural sources and in combination with conventional therapeutic agents, is a critical area for future exploration frontiersin.orgresearchgate.netresearchgate.net. Studies are needed to systematically evaluate the combined effects of this compound with other known bioactive molecules in relevant biological models to identify beneficial synergistic interactions that could enhance therapeutic efficacy or reduce required dosages.
Investigations into Specific Enzymatic Inhibition Profiles and Substrate Interactions
This compound has demonstrated inhibitory activity against certain enzymes thegoodscentscompany.commdpi.comresearchgate.net. However, a comprehensive profile of its inhibitory effects across a wide range of enzymes, particularly those involved in disease pathways, is lacking. Future research should focus on conducting detailed enzymatic assays to determine the specificity, potency (IC50 values), and kinetics of this compound's inhibitory activity against a diverse panel of enzymes researchgate.netmdpi.com. Understanding the precise nature of its interaction with enzyme active sites and identifying the specific substrates affected would provide valuable insights into its mechanisms of action and potential therapeutic applications.
Comprehensive Molecular Docking and Computational Studies
Molecular docking and computational studies have been utilized to predict the binding interactions of this compound and related compounds with target proteins mdpi.comnih.govacs.orgnih.govjocpr.com. These in silico approaches can provide valuable preliminary data on potential targets and binding affinities. However, more comprehensive computational studies are needed to fully explore the interaction profiles of this compound with a wider array of biological macromolecules, including receptors, transporters, and enzymes mdpi.comnih.govacs.orgnih.govjocpr.com. Advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can offer more detailed insights into the stability of these interactions and the conformational changes induced upon binding. These studies can guide future experimental research by prioritizing potential targets and informing the design of modified this compound structures with enhanced activity or selectivity.
This compound has shown potential as a bioactive compound with various health benefits. However, to fully harness its therapeutic potential, future research needs to address the existing gaps in understanding its biosynthesis, develop scalable extraction methods, conduct rigorous mechanistic studies to identify specific targets, explore synergistic interactions, detail its enzymatic inhibition profiles, and leverage advanced computational approaches to guide experimental design.
Q & A
Q. What longitudinal study designs are recommended for assessing this compound’s chronic toxicity?
- Methodological Answer :
- 90-day rodent studies : Administer this compound (10–100 mg/kg/day) orally, monitoring hematological, renal, and hepatic parameters monthly.
- Histopathological scoring : Use blinded evaluators to grade liver/kidney sections for necrosis, inflammation, or fibrosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
